An In-Depth Technical Guide to the Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of ethyl 4-amino-1-eth...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed in two primary stages: the preparation of the key intermediate, ethyl 2-cyano-3-ethoxyacrylate, followed by a regioselective cyclocondensation reaction with ethylhydrazine. This guide delves into the mechanistic underpinnings of each step, offering detailed experimental protocols and critical insights into reaction parameters, safety considerations, and product characterization. The content is structured to provide researchers and drug development professionals with the necessary knowledge to confidently replicate and adapt this synthesis for their specific applications.
Introduction
The pyrazole nucleus is a foundational structural motif in a vast array of biologically active compounds, exhibiting a broad spectrum of pharmacological activities. Specifically, substituted aminopyrazoles serve as crucial building blocks in the discovery of novel therapeutic agents. Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, with its specific substitution pattern, presents a valuable scaffold for the development of targeted therapies. This guide offers a detailed exploration of a reliable synthetic route to this important molecule, emphasizing the chemical principles that govern the reaction pathway and ensure the desired regiochemical outcome.
Part 1: Synthesis of the Key Intermediate: Ethyl 2-cyano-3-ethoxyacrylate
The initial phase of the synthesis focuses on the preparation of ethyl 2-cyano-3-ethoxyacrylate, a versatile 1,3-dielectrophilic species. This is achieved through the condensation of ethyl cyanoacetate with triethyl orthoformate.
Reaction Principle
This reaction is a classic example of a condensation reaction where the active methylene group of ethyl cyanoacetate attacks the electrophilic carbon of triethyl orthoformate. The subsequent elimination of ethanol yields the desired enol ether, ethyl 2-cyano-3-ethoxyacrylate. Acetic anhydride is often used to drive the reaction to completion by scavenging the ethanol produced.
Experimental Protocol: Preparation of Ethyl 2-cyano-3-ethoxyacrylate
Reagent
Molar Mass ( g/mol )
Amount
Moles
Ethyl cyanoacetate
113.12
113.1 g
1.0
Triethyl orthoformate
148.20
178.1 g
1.2
Acetic anhydride
102.09
122.5 g
1.2
Procedure:
To a stirred solution of ethyl cyanoacetate (1.0 mol) in a suitable reaction vessel, add triethyl orthoformate (1.2 mol) and acetic anhydride (1.2 mol).
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC).
After completion, allow the mixture to cool to room temperature.
Remove the volatile components (excess reagents and ethyl acetate) by distillation under reduced pressure.
The resulting crude product, ethyl 2-cyano-3-ethoxyacrylate, can be used in the next step without further purification or can be purified by vacuum distillation.
Causality Behind Experimental Choices
Excess Triethyl Orthoformate and Acetic Anhydride: Using a slight excess of these reagents ensures the complete conversion of the ethyl cyanoacetate.
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
Removal of Volatiles: This step is crucial for obtaining a concentrated precursor for the subsequent cyclization, which can improve the yield of the final product.
Part 2: Regioselective Cyclocondensation to Yield Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
The final and most critical step in the synthesis is the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with ethylhydrazine. The regioselectivity of this reaction is paramount to obtaining the desired 4-amino-3-carboxylate isomer.
Reaction Principle and Mechanistic Insights
The reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic β-carbon of the acrylate, followed by an intramolecular cyclization and elimination of ethanol to afford the substituted pyrazole.[1] The use of ethylhydrazine introduces two non-equivalent nitrogen atoms, leading to the potential for two regioisomeric products.
The regiochemical outcome is primarily governed by the relative nucleophilicity of the two nitrogen atoms in ethylhydrazine and the electrophilicity of the carbonyl and nitrile groups in the intermediate. The substituted nitrogen (N1) of ethylhydrazine is generally considered more nucleophilic due to the electron-donating effect of the ethyl group.
Mechanism of Cyclocondensation:
Initial Attack: The more nucleophilic substituted nitrogen of ethylhydrazine attacks the β-carbon of ethyl 2-cyano-3-ethoxyacrylate.
Intermediate Formation: This initial attack leads to the formation of an open-chain intermediate.
Intramolecular Cyclization: The terminal, less substituted nitrogen of the hydrazine moiety then attacks the electrophilic nitrile carbon.
Tautomerization and Aromatization: The resulting intermediate undergoes tautomerization to form the stable aromatic pyrazole ring with the elimination of an ethanol molecule.
The formation of the 4-amino isomer is favored under these conditions.
Experimental Protocol: Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
Reagent
Molar Mass ( g/mol )
Amount
Moles
Ethyl 2-cyano-3-ethoxyacrylate
169.18
169.2 g
1.0
Ethylhydrazine oxalate
150.11
150.1 g
1.0
Sodium ethoxide
68.05
136.1 g
2.0
Ethanol
46.07
500 mL
-
Procedure:
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethylhydrazine oxalate (1.0 mol) in ethanol (300 mL).
Slowly add a solution of sodium ethoxide (2.0 mol) in ethanol (200 mL) to the stirred suspension at room temperature. This will generate free ethylhydrazine in situ.
To this mixture, add a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 mol) in ethanol dropwise over a period of 30 minutes.
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
Dissolve the residue in water and extract with ethyl acetate (3 x 150 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validating System and Trustworthiness
The described protocol is designed to be self-validating. The progress of each step can be reliably monitored by TLC. The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with established literature values.
Visualization of the Synthesis Pathway
Caption: Simplified reaction mechanism for the cyclocondensation step.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic pathway for the preparation of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. By providing a detailed understanding of the reaction mechanisms, experimental protocols, and the rationale behind the chosen conditions, this document equips researchers and professionals in drug development with the necessary tools to synthesize this valuable heterocyclic building block. The emphasis on regioselectivity and the provision of a self-validating experimental design ensure a high degree of confidence in achieving the desired synthetic outcome.
Navigating the Core Chemistry of Ethyl 4-Amino-1H-pyrazole-3-carboxylate: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Versatile Heterocyclic Scaffold In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, underpinning the architecture of numerous therapeutic age...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Exploration of a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, underpinning the architecture of numerous therapeutic agents. This guide delves into the technical intricacies of a key derivative, ethyl 4-amino-1H-pyrazole-3-carboxylate, a versatile building block pivotal to the synthesis of advanced pharmaceutical intermediates. While the specific N-ethylated derivative, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, is a less commonly documented variant, this paper will focus on its foundational precursor, ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS No: 55904-61-5), providing a comprehensive overview of its synthesis, chemical properties, and significant applications in drug discovery, thereby offering a transferable framework of understanding for its N-substituted analogues.[1]
Compound Profile: Structural and Physicochemical Properties
Ethyl 4-amino-1H-pyrazole-3-carboxylate is a stable, solid organic compound characterized by a pyrazole ring substituted with an amino group at the 4-position and an ethyl carboxylate group at the 3-position. This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable in organic synthesis.
The synthesis of ethyl 4-amino-1H-pyrazole-3-carboxylate is a well-established process in organic chemistry, typically involving the cyclization of a functionalized acyclic precursor. A common and efficient method involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.
General Synthesis Protocol
A widely employed synthetic route is the reaction between ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine in an alcoholic solvent.[3]
Step-by-step Methodology:
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, hydrazine hydrate (1 equivalent) is added dropwise at room temperature.
The reaction mixture is then heated to reflux and maintained for several hours.
Upon completion of the reaction, the solvent is removed under reduced pressure.
The resulting residue is then purified, often by recrystallization from a suitable solvent like ethanol, to yield ethyl 4-amino-1H-pyrazole-3-carboxylate as a solid.[3]
The underlying mechanism of this reaction involves a nucleophilic attack of the hydrazine on the electron-deficient carbon of the acrylate, followed by an intramolecular cyclization and subsequent tautomerization to form the stable aromatic pyrazole ring. The choice of an alcoholic solvent is crucial as it facilitates the dissolution of the reactants and provides a suitable medium for the reaction to proceed at an optimal rate.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in ethyl 4-amino-1H-pyrazole-3-carboxylate make it a valuable starting material for the synthesis of a wide range of biologically active molecules. The amino and carboxylate groups serve as handles for further chemical modifications, allowing for the construction of complex molecular architectures.
Kinase Inhibitors
A significant application of pyrazole derivatives is in the development of kinase inhibitors for cancer therapy. The pyrazole scaffold can act as a bioisostere for other heterocyclic systems and can form key hydrogen bonding interactions with the hinge region of kinase active sites. For instance, derivatives of 1H-pyrazole-3-carboxamide have been designed and synthesized as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[4]
Other Therapeutic Areas
Beyond oncology, pyrazole-containing compounds have shown promise in a variety of other therapeutic areas, including as anti-inflammatory, analgesic, and antimicrobial agents. The versatility of the pyrazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties to suit different biological targets.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling ethyl 4-amino-1H-pyrazole-3-carboxylate.
Hazard Identification and Precautionary Measures:
Health Hazards: This compound can be harmful if swallowed, and may cause skin and serious eye irritation.[1][2] It is also important to avoid breathing in dust, fumes, or vapors.[5]
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5] In case of inadequate ventilation, use respiratory protection.
Handling: Use only in a well-ventilated area and avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and away from heat, sparks, and open flames.[5]
Conclusion
Ethyl 4-amino-1H-pyrazole-3-carboxylate is a cornerstone building block in the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, ensures its continued importance in the development of novel therapeutics. A thorough understanding of its chemistry, handling, and applications is essential for researchers and scientists working at the forefront of medicinal chemistry.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4912934, ethyl 4-amino-1H-pyrazole-3-carboxylate. Retrieved from [Link]
American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]
Haghiri, S., et al. (2006). Ethyl 1-acetyl-3-amino-1H-pyrazole-4-carboxylate, a tetragonal structure with Z' = 4. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5527–o5529.
Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4145. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate Chemical Structure
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applications
Executive Summary
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (CAS: 1002651-84-4) is a highly specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Distinguished by its 4-amino-3-carboxylate substitution pattern, this scaffold serves as a critical precursor for fused bicyclic systems, particularly pyrazolo[4,3-d]pyrimidines and pyrazolo[3,4-b]pyridines , which are privileged structures in kinase inhibitor discovery (e.g., CDK, GSK-3, and PDE inhibitors).
This guide provides a comprehensive technical analysis of the compound's physicochemical profile, validated synthetic protocols emphasizing regiochemical control, and its strategic utility in structure-based drug design (SBDD).
Structural & Physicochemical Profile
The core structure consists of a pyrazole ring substituted at the N1 position with an ethyl group, the C3 position with an ethyl ester, and the C4 position with a primary amino group. The regiochemistry is critical; the "1-ethyl-3-carboxylate" arrangement distinguishes it from its "1-ethyl-5-carboxylate" isomer, significantly altering its electronic properties and reactivity profile.
Key Physicochemical Data
Property
Value
Context
IUPAC Name
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
Official Nomenclature
CAS Number
1002651-84-4 (Free base) 1049763-78-1 (HCl salt)
Registry Identification
Molecular Formula
C₈H₁₃N₃O₂
Composition
Molecular Weight
183.21 g/mol
Stoichiometry
LogP (Predicted)
~0.8 - 1.2
Lipophilicity (Drug-like range)
pKa (NH₂)
~3.5 - 4.5
Weakly basic (aromatic amine)
H-Bond Donors
2 (Amino group)
Interaction capability
H-Bond Acceptors
4 (N2, Ester oxygens, Amino N)
Interaction capability
Topological Polar Surface Area (TPSA)
~65 Ų
Membrane permeability indicator
Structural Visualization
The following diagram illustrates the chemical connectivity and the key regiochemical features.
Figure 1: Structural decomposition highlighting functional zones and the critical regiochemical distinction from the 5-carboxylate isomer.
Synthetic Pathways and Protocols
The synthesis of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate requires careful control of regiochemistry during the alkylation step. The most robust route involves the nitration of the pyrazole core followed by N-alkylation and subsequent nitro reduction.
Reaction: Nitration of ethyl 1H-pyrazole-3-carboxylate.
Reagents: Fuming HNO₃, H₂SO₄ (solvent/catalyst).
Conditions: 0°C to RT, 2-4 hours.
Mechanism: Electrophilic aromatic substitution. The C4 position is the most electron-rich and accessible site for electrophilic attack in the pyrazole-3-carboxylate system.
Reagents: Ethyl Iodide (EtI), K₂CO₃ or Cs₂CO₃, DMF or Acetone.
Protocol:
Dissolve ethyl 4-nitro-1H-pyrazole-3-carboxylate in DMF.
Add 1.2 eq of K₂CO₃ and stir at RT for 30 min.
Add 1.1 eq of Ethyl Iodide dropwise.
Stir at 40-60°C for 4-12 hours.
Regioselectivity Logic: The pyrazole anion is an ambident nucleophile. Alkylation can occur at N1 or N2.
N1-Alkylation (Target): Leads to the 1-ethyl-3-carboxylate. This is generally favored sterically because the N1 position is distal to the bulky carboxylate group at C3.
N2-Alkylation (Byproduct): Leads to the 1-ethyl-5-carboxylate.
Purification: The isomers typically have different R_f values. Column chromatography (Hexane/EtOAc) is required to isolate the major N1-isomer (Target).
Step 3: Nitro Reduction
Reaction: Reduction of the nitro group to the primary amine.
Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Ethanol/MeOH. High yield, clean workup.
Method B (Chemical Reduction): Fe powder, NH₄Cl, EtOH/H₂O (reflux). Preferred if halogen substituents are present elsewhere to avoid dehalogenation.
Method C (SnCl₂): Stannous chloride in EtOH.
Protocol (Method A):
Suspend the nitro intermediate in MeOH.
Add 10 wt% of Pd/C catalyst under inert atmosphere (N₂).
The 4-amino-3-carboxylate motif is a "ortho-amino ester" scaffold, a classic pharmacophore for constructing fused heterocycles.
Pyrazolo[4,3-d]pyrimidine Synthesis
Reacting the amino group (nucleophile) and the adjacent ester (electrophile) with formamide, urea, or isothiocyanates yields pyrazolo[4,3-d]pyrimidines .
Relevance: Bioisosteres of purines (adenine/guanine).
The amino group at C4 often serves as the "hinge binder" in kinase inhibitors, forming hydrogen bonds with the kinase backbone (e.g., Glu/Leu residues in the hinge region). The N1-ethyl group projects into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase topology.
Metal Coordination
The vicinal amino and ester nitrogen/oxygen atoms can act as bidentate ligands, forming stable complexes with transition metals (Cu, Zn), which is relevant for metallo-drug development or catalysis.
Analytical Characterization & Handling
Expected Analytical Data
¹H NMR (DMSO-d₆, 400 MHz):
δ 7.8-8.0 (s, 1H, Pyrazole H-5).
δ 4.5-5.0 (br s, 2H, NH₂).
δ 4.2-4.3 (q, 2H, Ester CH₂).
δ 4.0-4.1 (q, 2H, N-Ethyl CH₂).
δ 1.2-1.4 (overlapping t, 6H, Methyls).
Mass Spectrometry (ESI+): m/z 184.1 [M+H]⁺.
Handling and Stability
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine can oxidize over time; the hydrochloride salt is more stable.
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
Solubility: Soluble in DMSO, Methanol, Ethanol, DCM. Sparingly soluble in water (unless as HCl salt).
References
PubChem. "Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate." National Library of Medicine. Link
ChemicalBook. "Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate Hydrochloride." ChemicalBook Registry. Link
Berezin, A. S., et al. "Synthesis, Structure, and Properties of a Copper Bromide Coordination Compound with 3-Amino-4-Ethoxycarbonylpyrazole." Journal of Superconductivity and Novel Magnetism, 2015. (Provides context on the isomeric 3-amino-4-carboxy ligand behavior). Link
L'abbé, G. "Tautomerism and Isomerism in Pyrazoles." Journal of Heterocyclic Chemistry.
Ambeed. "Product Datasheet: Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate." Link
Navigating the Uncharted Waters of Solubility: A Technical Guide for Ethyl 4-Amino-1-ethyl-1H-pyrazole-3-carboxylate
For Immediate Release Preamble: Addressing the Data Gap A comprehensive survey of current scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for the specific...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
Preamble: Addressing the Data Gap
A comprehensive survey of current scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for the specific compound, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate . This presents a significant challenge for researchers in fields such as medicinal chemistry and materials science, where this pyrazole derivative may be a key intermediate or active pharmaceutical ingredient (API). The unique substitution pattern—an amino group at the 4-position, an ethyl group on the pyrazole nitrogen, and an ethyl ester—differentiates it from more commonly cited isomers like ethyl 3-amino-1H-pyrazole-4-carboxylate, making direct data extrapolation scientifically unsound.
This guide, therefore, pivots from a simple presentation of existing data to a more foundational and empowering role. It is designed as a comprehensive whitepaper to equip researchers with the theoretical framework and practical, field-proven methodologies required to determine the solubility of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, or any novel compound, with high fidelity. We will dissect the molecular structure to predict its behavior and provide robust, self-validating experimental protocols.
Theoretical Underpinnings of Solubility: A Predictive Analysis
The solubility of a compound is a complex interplay between its intrinsic properties and the characteristics of the solvent. Understanding the molecular structure of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate allows for a reasoned prediction of its solubility profile.
Molecular Structure Breakdown:
Pyrazole Core: The five-membered aromatic ring with two adjacent nitrogen atoms is a versatile scaffold in pharmaceuticals. Its aromaticity suggests some solubility in non-polar aromatic solvents, while the nitrogen atoms can act as hydrogen bond acceptors, imparting a degree of polarity.
Amino Group (-NH₂): As a primary amine, this group is a potent hydrogen bond donor and acceptor. This feature is expected to significantly enhance solubility in protic, polar solvents like water and alcohols.
Ethyl Ester (-COOCH₂CH₃): The ester group is polar and can act as a hydrogen bond acceptor at its oxygen atoms. However, the ethyl chain introduces lipophilic character.
N-Ethyl Group (-N-CH₂CH₃): The ethyl group attached to the pyrazole nitrogen increases the molecule's overall lipophilicity and steric bulk compared to an N-unsubstituted (1H) pyrazole. This will likely decrease solubility in highly polar solvents like water.
Predicted Solubility Behavior:
Based on these functional groups, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is anticipated to be a semi-polar compound.[1] Its solubility will be governed by the balance between the polar hydrogen-bonding groups (-NH₂, ester) and the non-polar hydrocarbon portions (ethyl groups, aromatic ring).
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited to moderate solubility is expected. While the amino and ester groups can interact with water, the N-ethyl group and the overall carbon framework will hinder extensive dissolution. Increasing temperature should favorably influence solubility in these systems.[2]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted. These solvents can effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonded network like water's.
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the molecule's significant polarity imparted by the amino and ester functionalities.
Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Moderate to good solubility is likely. For instance, related pyrazole derivatives have been successfully crystallized from ethyl acetate, indicating it is a suitable solvent for achieving saturation.[3]
The interplay of these factors underscores the necessity of empirical determination.
Experimental Determination of Thermodynamic Solubility: The Gold Standard
To generate reliable and citable solubility data, a rigorous, well-controlled experimental approach is paramount. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.
Principle of the Shake-Flask Method
The core principle involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured, representing the thermodynamic solubility.
Scintillation vials or glass flasks with screw caps
Orbital shaker with temperature control
Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)
Analytical balance
Calibrated pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.
Step-by-Step Workflow:
Preparation: Add an excess amount of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate to a series of vials. The key is to ensure solid material remains at the end of the experiment, confirming saturation.
Solvent Addition: Accurately dispense a known volume of the chosen solvent into each vial.
Equilibration: Seal the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C for room temperature solubility) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study is advised to determine the optimal equilibration time.
Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.
Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.
Dilution & Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
Mandatory Visualization: Experimental Workflow
Below is a diagram illustrating the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
For clarity and comparative analysis, all experimentally determined solubility data should be summarized in a structured table.
Table 1: Template for Solubility Data of Ethyl 4-Amino-1-ethyl-1H-pyrazole-3-carboxylate at 25 °C
Solvent System
Solvent Polarity Index
Solubility (mg/mL)
Solubility (mol/L)
Observations
Water
10.2
Experimental Value
Calculated Value
e.g., pH of saturated solution
Ethanol
5.2
Experimental Value
Calculated Value
Methanol
6.6
Experimental Value
Calculated Value
Acetonitrile
6.2
Experimental Value
Calculated Value
Acetone
5.4
Experimental Value
Calculated Value
Dichloromethane
3.4
Experimental Value
Calculated Value
Ethyl Acetate
4.3
Experimental Value
Calculated Value
Toluene
2.4
Experimental Value
Calculated Value
Hexane
0.0
Experimental Value
Calculated Value
Conclusion and Forward Path
While direct solubility data for ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate remains elusive in published literature, this guide provides the necessary intellectual and methodological framework for its determination. By combining a theoretical analysis of its molecular structure with a rigorous experimental protocol, researchers can generate the high-quality, reliable data essential for advancing drug development and chemical synthesis programs. The protocols and data presentation formats outlined herein are designed to ensure that any newly generated data meets the highest standards of scientific integrity and can be confidently shared and utilized by the broader scientific community.
References
A consolidated list of authoritative sources is provided below for further verification and study.
Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Laboraty o. Available at: [Link]
Nunez, E. M., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCrData, 7(3). Available at: [Link]
Noubigh, A., et al. (2025). Equilibrium solubility, solvent effect, solvation and thermodynamic modeling of 1, 3-dinitropyrazole in solutions of methyl alcohol /ethyl alcohol + water. Biophysical Chemistry, 107430. Available at: [Link]
Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society. Available at: [Link]
Youssef, A., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5), 448-453. Available at: [Link]
Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2025). ResearchGate. Available at: [Link]
A Technical Guide to the Spectroscopic Characterization of Ethyl 4-Amino-1-ethyl-1H-pyrazole-3-carboxylate
An Important Note on Data Availability: As of the writing of this guide, comprehensive, publicly available experimental spectroscopic data for the target molecule, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, is limi...
Author: BenchChem Technical Support Team. Date: February 2026
An Important Note on Data Availability: As of the writing of this guide, comprehensive, publicly available experimental spectroscopic data for the target molecule, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, is limited. This guide, therefore, leverages established principles of spectroscopic interpretation and available data for the closely related parent compound, ethyl 4-amino-1H-pyrazole-3-carboxylate, to provide a robust, predictive analysis. This approach offers a scientifically grounded framework for researchers engaged in the synthesis and characterization of this and similar pyrazole derivatives.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific substitution pattern of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate presents a versatile building block for drug discovery and development. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-technique spectroscopic approach is indispensable. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral features is explained, providing a framework for both confirmation of synthesis and identification of potential impurities.
Molecular Structure and Spectroscopic Workflow
The initial step in any spectroscopic analysis is a clear understanding of the molecule's structure and a logical workflow for its characterization.
Caption: Figure 1. Predicted structure of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.
The characterization process follows a logical sequence, where each technique provides complementary information to build a complete structural picture.
Caption: Figure 2. A logical workflow for the structural elucidation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the ethyl ester group, the N-ethyl group, the pyrazole ring proton, and the amino protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~7.5 - 7.6
s
1H
H-5
The lone proton on the electron-rich pyrazole ring is expected to be in the aromatic region.
~4.8 - 5.2
br s
2H
-NH₂
The chemical shift of amino protons can be variable and concentration-dependent. The signal is often broad.
~4.25
q
2H
-OCH₂CH₃
The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom.
~4.10
q
2H
N-CH₂CH₃
The methylene protons of the N-ethyl group are deshielded by the nitrogen atom of the pyrazole ring.
~1.40
t
3H
N-CH₂CH₃
The methyl protons of the N-ethyl group will appear as a triplet due to coupling with the adjacent methylene group.
~1.35
t
3H
-OCH₂CH₃
The methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene group.
Expert Insight: The two quartets and two triplets arising from the two distinct ethyl groups are the key signature of this molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy) would be invaluable to definitively link the corresponding methylene and methyl protons of each ethyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the presence of all eight carbon atoms in unique chemical environments.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
Chemical Shift (δ, ppm)
Assignment
Rationale
~164
C=O
The carbonyl carbon of the ester is significantly deshielded.
~148
C-4
The carbon bearing the amino group is deshielded.
~138
C-5
The protonated carbon of the pyrazole ring.
~135
C-3
The carbon attached to the ester group.
~60
-OCH₂CH₃
The methylene carbon of the ethyl ester, deshielded by oxygen.
~45
N-CH₂CH₃
The methylene carbon of the N-ethyl group, deshielded by nitrogen.
~15
N-CH₂CH₃
The methyl carbon of the N-ethyl group.
~14
-OCH₂CH₃
The methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data (KBr Pellet):
Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale
3450 - 3300
Medium, Sharp (doublet)
N-H stretch
Asymmetric and symmetric stretching of the primary amine (-NH₂).
3100 - 3000
Weak
C-H stretch (aromatic)
C-H stretching of the pyrazole ring.
2980 - 2850
Medium
C-H stretch (aliphatic)
C-H stretching of the ethyl groups.
~1700
Strong, Sharp
C=O stretch
Carbonyl stretching of the ester group.
~1620
Medium
N-H bend
Scissoring vibration of the primary amine.
1580 - 1450
Medium
C=C and C=N stretch
Ring stretching vibrations of the pyrazole core.
~1250
Strong
C-O stretch
Asymmetric C-O-C stretching of the ester.
Field-Proven Insight: A key difference in the IR spectrum of the target molecule compared to its parent, ethyl 4-amino-1H-pyrazole-3-carboxylate, is the absence of a broad N-H stretching band around 3200-3000 cm⁻¹ which would correspond to the pyrazole ring N-H. The presence of sharp N-H stretches for the amino group and the absence of the pyrazole N-H band is a strong indicator of successful N-alkylation.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.
Predicted Mass Spectrometry Data (ESI-MS):
Molecular Weight: 183.22 g/mol
Predicted [M+H]⁺: m/z 184.12
Predicted Fragmentation Pathway:
The molecular ion is expected to undergo fragmentation through several key pathways, primarily involving the loss of the ethyl groups.
Caption: Figure 3. Key predicted fragmentation pathways for ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate in ESI-MS.
Causality of Fragmentation:
Loss of ethylene (C₂H₄) from the N-ethyl group (m/z 184 -> 156): A common fragmentation pathway for N-ethylated heterocycles.
Loss of the ethoxy radical (-OCH₂CH₃) from the ester (m/z 184 -> 138): This results in a stable acylium ion.
Subsequent loss of ethylene from the m/z 138 fragment (m/z 138 -> 110): Further fragmentation of the remaining ethyl group.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
¹H NMR Acquisition:
Tune and shim the spectrometer for the specific sample.
Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Integrate the signals and determine the multiplicities.
¹³C NMR Acquisition:
Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
Process the spectrum similarly to the proton spectrum.
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR Spectroscopy (KBr Pellet Method)
Material Preparation: Ensure both the sample and spectroscopic grade KBr are thoroughly dried to prevent moisture contamination, which can obscure spectral features.[2]
Sample Grinding: In an agate mortar, grind a small amount of the sample (approx. 1-2 mg) to a fine powder.[3]
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until it is a homogenous, fine powder.[3]
Pellet Pressing: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.[4]
Instrument Setup:
Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas flow and temperature.[5]
Calibrate the mass analyzer using a known standard.
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. Acquire the mass spectrum over the desired m/z range.
Conclusion
While direct experimental data for ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is not widely published, a comprehensive and reliable spectroscopic profile can be predicted based on the known data of its parent structure and fundamental spectroscopic principles. This guide provides researchers with the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with the underlying rationale for these predictions. The detailed experimental protocols offer a self-validating system for the empirical confirmation of these spectral features, ensuring the scientific integrity of future work on this important heterocyclic building block.
References
PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link][6]
PubChem. ethyl 4-amino-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link][7]
Ho, C. S., Wan, C. W., & Yeap, G. Y. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Malaysian journal of medical sciences : MJMS, 10(2), 15–25. [Link][5]
Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link][10]
Araújo-Andrade, C., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4293. [Link][1]
Kintek. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (2023). [Link][2]
Physics LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry. (2022). [Link][4]
The Pyrazole Scaffold: A Privileged Framework for Targeting Key Mediators of Disease
A Technical Guide for Drug Discovery Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its re...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse molecular interactions have established it as a "privileged scaffold" in drug design, leading to the development of numerous FDA-approved therapeutics for a wide range of clinical conditions.[3][4][5][6][7] More than 40 drugs containing this moiety are on the market, targeting a spectrum of diseases from inflammation and cancer to erectile dysfunction.[4] This guide provides an in-depth technical exploration of the key therapeutic targets of pyrazole-based compounds, elucidating the molecular mechanisms, experimental validation workflows, and structure-activity relationships that underpin their clinical success. We will dissect how the unique physicochemical properties of the pyrazole ring are leveraged to achieve potent and selective modulation of enzymes, G-protein coupled receptors (GPCRs), and protein kinases, offering field-proven insights for researchers, scientists, and drug development professionals.
Targeting Enzymes: Precision Inhibition of Pathological Pathways
Enzymes represent a major class of proteins targeted by pyrazole-containing pharmaceuticals. The scaffold's ability to act as a bioisostere for other aromatic rings, while offering unique hydrogen bonding capabilities and improved physicochemical properties, allows medicinal chemists to design highly selective inhibitors for critical enzymatic targets.[4]
Cyclooxygenases (COX): Selective COX-2 Inhibition for Anti-Inflammatory Therapy
The discovery of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Core Target & Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[8][9] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection, and COX-2, which is induced during inflammation.[10] Selective inhibition of COX-2 is therefore a prime strategy to achieve anti-inflammatory effects while sparing the protective functions of COX-1.[10][11]
Case Study: Celecoxib (Celebrex®): Celecoxib is a diaryl-substituted pyrazole and a cornerstone of selective COX-2 inhibition.[12] Its mechanism hinges on the polar sulfonamide side chain, which binds to a distinct hydrophilic side pocket present in the COX-2 active site but not in COX-1.[9][10] This structural difference is the basis for its ~10-20 fold selectivity, allowing it to effectively reduce prostaglandin synthesis in inflamed tissues with a lower risk of gastrointestinal complications compared to non-selective NSAIDs.[10]
Diagram 1: The COX Pathway and Selective Inhibition
Caption: Selective inhibition of COX-2 by Celecoxib blocks inflammatory prostaglandin synthesis.
Table 1: Comparative Potency of Celecoxib
Enzyme Target
IC₅₀ (μM)
Selectivity Ratio (COX-1/COX-2)
COX-1
~15
~30
COX-2
~0.5
Note: IC₅₀ values are approximate and can vary based on assay conditions. The key takeaway is the significant selectivity for COX-2.
This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a compound against purified COX-2 enzyme.
Reagent Preparation:
Prepare a stock solution of the pyrazole test compound (e.g., 10 mM in DMSO).
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
Prepare a solution of purified human recombinant COX-2 enzyme.
Prepare a solution of arachidonic acid (substrate).
Prepare a colorimetric probe solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
Assay Procedure:
Perform serial dilutions of the test compound in DMSO, then dilute further into the assay buffer to create a range of concentrations (e.g., 0.01 nM to 100 μM).
In a 96-well plate, add the enzyme, the colorimetric probe, and the test compound dilutions. Incubate for a short period (e.g., 15 minutes) at room temperature.
Initiate the reaction by adding the arachidonic acid substrate to all wells.
Immediately begin reading the absorbance at a specific wavelength (e.g., 590 nm) every minute for 10-20 minutes using a plate reader. The rate of color change is proportional to enzyme activity.
Data Analysis:
Calculate the rate of reaction for each concentration of the inhibitor.
Normalize the data to control wells (0% inhibition for DMSO vehicle, 100% inhibition for a known potent inhibitor).
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Phosphodiesterases (PDE): Modulating the cGMP Signaling Pathway
The inhibition of phosphodiesterases, particularly PDE type 5, is a highly successful therapeutic strategy where a pyrazole-based compound defined the field.
Core Target & Rationale: Cyclic guanosine monophosphate (cGMP) is a critical second messenger that mediates smooth muscle relaxation and vasodilation.[13] Its intracellular levels are regulated by the enzyme phosphodiesterase type 5 (PDE5), which degrades cGMP.[13][14] Inhibiting PDE5 prevents the breakdown of cGMP, leading to elevated levels, enhanced smooth muscle relaxation, and increased blood flow.[15][16][17]
Case Study: Sildenafil (Viagra®): Sildenafil's molecular structure mimics that of cGMP, allowing it to act as a potent and competitive inhibitor of PDE5.[13] In the context of erectile dysfunction, sexual stimulation triggers the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP.[15][17] Sildenafil does not initiate this process but enhances it by preventing cGMP degradation, thus amplifying the natural erectile response to sexual stimuli.[13][16][17] Its selectivity for PDE5 over other PDE isoforms is crucial for its safety and efficacy profile.[17]
Diagram 2: The NO/cGMP Pathway and PDE5 Inhibition
Caption: Sildenafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.
Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of membrane receptors and are targets for approximately 35% of all approved drugs.[18][19] Pyrazole compounds have been developed to modulate GPCR activity, acting as antagonists or inverse agonists.
Core Target & Rationale: The Cannabinoid Receptor 1 (CB1), a GPCR predominantly located in the central nervous system and peripheral tissues, is a key component of the endocannabinoid system.[20] This system plays a significant role in regulating appetite, energy balance, and reward pathways.[21][22][23] Activation of CB1 receptors by endocannabinoids stimulates appetite. Therefore, blocking this receptor was hypothesized to reduce food intake and promote weight loss.[20][21]
Case Study: Rimonabant (Acomplia®): Rimonabant is a selective CB1 receptor antagonist/inverse agonist.[21][24] It binds to CB1 receptors, preventing their activation by endocannabinoids like anandamide.[24] This blockade disrupts the signaling pathways that promote hunger, leading to decreased appetite and food intake.[20][24] While effective for weight loss and improving metabolic parameters, Rimonabant was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety.[20][24] This case serves as a critical lesson in drug development, highlighting the importance of understanding the full spectrum of a target's physiological roles, as CB1 receptors are also deeply involved in mood regulation.[20][23]
Diagram 3: The Endocannabinoid System and CB1 Receptor Blockade
Caption: Rimonabant blocks the CB1 receptor, preventing appetite stimulation by endocannabinoids.
Targeting Protein Kinases (PKs): A Pillar of Modern Oncology
The pyrazole scaffold is a vital framework in the development of small molecule protein kinase inhibitors (PKIs), which have revolutionized cancer treatment.[3][6] The altered activation or overexpression of protein kinases is a hallmark of many cancers, making them ideal therapeutic targets.[3]
Core Target & Rationale: Protein kinases are enzymes that regulate the biological activity of proteins by phosphorylation, acting as key nodes in signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity can drive malignant transformation. Pyrazole-based inhibitors are designed to compete with ATP in the kinase active site, thereby blocking downstream signaling.
Prominent Examples: Numerous FDA-approved, pyrazole-containing PKIs are now in clinical use, demonstrating the scaffold's utility.[3][6] These compounds target a wide array of kinases crucial to different malignancies.
Table 2: FDA-Approved Pyrazole-Based Protein Kinase Inhibitors
Drug Name
Primary Kinase Target(s)
Approved Indication (Example)
Crizotinib
ALK, ROS1, MET
Non-Small Cell Lung Cancer
Ruxolitinib
JAK1, JAK2
Myelofibrosis
Encorafenib
BRAF
Melanoma
Erdafitinib
FGFR
Bladder Cancer
Asciminib
BCR-ABL1
Chronic Myeloid Leukemia
Avapritinib
KIT, PDGFRA
Gastrointestinal Stromal Tumor
Source: Adapted from literature reviews on FDA-approved kinase inhibitors.[3][6]
Diagram 4: General Workflow for Kinase Inhibitor Discovery
Caption: A typical cascade for identifying and optimizing pyrazole-based kinase inhibitors.
Conclusion and Future Directions
The pyrazole scaffold is unequivocally a privileged structure in drug discovery, with a proven track record of producing successful therapeutics against a diverse range of targets. Its success stems from a unique combination of synthetic accessibility, favorable drug-like properties, and the ability to engage in specific, high-affinity interactions with enzymes, GPCRs, and protein kinases.[3][4] Research continues to expand the therapeutic reach of pyrazole compounds, with investigations into novel targets such as bacterial enzymes, cholinesterases for neurodegenerative diseases, and other kinases within the "dark kinome".[25][26][27][28] As our understanding of disease biology deepens, the strategic deployment of the pyrazole nucleus will undoubtedly continue to yield innovative medicines to address unmet clinical needs.
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. PubMed. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers. [Link]
The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor. Ovid. [Link]
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Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. (2006, August 29). Circulation - American Heart Association Journals. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). PubMed. [Link]
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Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). ResearchGate. [Link]
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022, October 17). ACS Omega - ACS Publications. [Link]
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). MDPI. [Link]
Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online. [Link]
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024, December 24). PMC - NIH. [Link]
Inhibitory activities of bipyrazoles: a patent review. (2021, July 27). Taylor & Francis. [Link]
An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: The pyrazole nucleus is a cornerstone of medicinal chemistry, renowned for its versatile biological activities.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The pyrazole nucleus is a cornerstone of medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide delves into the potential mechanisms of action of a specific, lesser-studied derivative, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. In the absence of direct research on this molecule, this document synthesizes current knowledge on structurally related aminopyrazoles to propose and explore plausible biological targets and pathways. Our approach is grounded in established structure-activity relationships, providing a robust framework for future investigation and drug development endeavors.
The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically significant drugs.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets.[3] The introduction of an amino group to the pyrazole core further enhances its pharmacological potential, creating a versatile scaffold for the development of agents with diverse therapeutic applications, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer activities.[3][4]
This guide will focus on the potential mechanisms of action of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, a compound characterized by an amino group at the C4 position, an ethyl group at the N1 position, and an ethyl carboxylate group at the C3 position. Based on the extensive literature on analogous compounds, we will explore several hypothesized mechanisms of action.
Hypothesized Mechanism of Action I: Anti-inflammatory and Analgesic Effects via Cyclooxygenase (COX) Inhibition
A prominent and well-documented activity of many pyrazole derivatives is their anti-inflammatory and analgesic effect, which is often mediated through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Causality: The planar, aromatic nature of the pyrazole ring allows it to fit into the active site of COX enzymes, while the various substituents can form specific interactions with amino acid residues, leading to inhibition. The ethyl carboxylate group on ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate could potentially interact with the polar residues in the active site, while the ethyl group at the N1 position may influence selectivity towards COX-2.
Proposed Signaling Pathway: COX Inhibition
Caption: Proposed inhibition of the COX pathway by ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of the target molecule on COX-1 and COX-2 enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate for both COX-1 and COX-2.
Methodology:
Enzyme and Substrate Preparation:
Recombinant human COX-1 and COX-2 enzymes are procured.
Arachidonic acid is prepared as the substrate.
The test compound and a reference NSAID (e.g., celecoxib) are dissolved in a suitable solvent (e.g., DMSO).
Assay Procedure:
The assay is performed in a 96-well plate format.
Each well contains the respective enzyme (COX-1 or COX-2) in a reaction buffer.
Varying concentrations of the test compound or reference drug are added to the wells.
The reaction is initiated by the addition of arachidonic acid.
The plate is incubated at 37°C for a specified time (e.g., 10 minutes).
Detection:
The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
Data Analysis:
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hypothesized Mechanism of Action II: Anticonvulsant Activity through Modulation of Neuronal Ion Channels
4-Aminopyrazole derivatives have garnered attention for their potential anticonvulsant properties.[3] Research suggests that the spatial arrangement of the exocyclic amino group and the endocyclic nitrogen atom in the pyrazole ring is crucial for this activity.[3]
Causality: The structural features of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, particularly the 4-amino group, may allow it to interact with specific targets in the central nervous system, such as voltage-gated sodium channels or GABA-A receptors.[3] By modulating the activity of these ion channels, the compound could reduce neuronal hyperexcitability, a hallmark of seizures.
Caption: A workflow for evaluating the anticonvulsant potential of the target molecule.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
Objective: To assess the in vivo anticonvulsant efficacy of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate in a rodent model of generalized tonic-clonic seizures.
Methodology:
Animal Model:
Adult male mice or rats are used.
Drug Administration:
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
A vehicle control group and a positive control group (e.g., phenytoin) are included.
MES Induction:
At the time of predicted peak effect of the drug, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
The stimulus intensity is sufficient to induce a tonic hindlimb extension in control animals.
Observation and Scoring:
The presence or absence of the tonic hindlimb extension is recorded for each animal.
Protection is defined as the absence of the tonic hindlimb extension.
Data Analysis:
The percentage of animals protected at each dose is calculated.
The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.
Hypothesized Mechanism of Action III: Anticancer Activity via Kinase Inhibition
The pyrazole scaffold is a key component of several approved and investigational kinase inhibitors.[6] Kinases are a large family of enzymes that play critical roles in cell signaling, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers.
Causality: The aminopyrazole core can serve as a hinge-binding motif, anchoring the molecule in the ATP-binding pocket of various kinases. The substituents on the pyrazole ring can then be tailored to achieve potency and selectivity for a specific kinase target. Given the prevalence of this mechanism among aminopyrazoles, it is plausible that ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate could exhibit anticancer activity by inhibiting one or more protein kinases.[3]
Proposed Signaling Pathway: Inhibition of a Generic Kinase Pathway
Caption: A generalized pathway illustrating potential kinase inhibition by the target molecule.
Experimental Protocol: Kinase Panel Screening
Objective: To identify potential kinase targets of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate by screening it against a broad panel of kinases.
Methodology:
Kinase Panel:
A commercially available kinase panel (e.g., DiscoverX, Eurofins) is utilized, covering a diverse range of human kinases.
Assay Principle:
The assays are typically based on fluorescence, luminescence, or radioactivity detection to measure kinase activity.
A common format is an in vitro competition binding assay or an enzymatic activity assay.
Screening:
The test compound is screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the entire kinase panel.
Data Analysis:
The percentage of inhibition for each kinase is calculated.
"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
Follow-up Studies:
For the identified hits, dose-response curves are generated to determine the IC50 values.
Further cellular assays are conducted to confirm the on-target activity and assess the antiproliferative effects in relevant cancer cell lines.
Summary of Potential Biological Activities and Mechanisms
While direct experimental data on ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is currently lacking, the rich chemistry and diverse pharmacology of the aminopyrazole scaffold provide a strong foundation for hypothesizing its mechanism of action. The proposed mechanisms—COX inhibition, modulation of neuronal ion channels, and kinase inhibition—represent promising avenues for future research.
The experimental protocols outlined in this guide offer a clear roadmap for elucidating the biological activity of this molecule. A systematic investigation beginning with broad screening followed by more focused mechanistic studies will be crucial in unlocking the therapeutic potential of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate and its derivatives. The insights gained from such studies will not only advance our understanding of this specific compound but also contribute to the broader field of medicinal chemistry and drug discovery.
References
F. G. P. da Silva, A. S. de Oliveira, and L. S. M. de Miranda, "Amino-Pyrazoles in Medicinal Chemistry: A Review," Molecules, vol. 28, no. 9, p. 3799, Apr. 2023. [Link]
S. A. A. El-Enany, N. A. H. El-Sayed, and M. A. El-Sherbeny, "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities," Molecules, vol. 28, no. 13, p. 5009, Jun. 2023. [Link]
A. Kumar, "Current status of pyrazole and its biological activities," Journal of Pharmacy and Bioallied Sciences, vol. 7, no. 2, p. 94, 2015. [Link]
M. A. A. El-Sayed, "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities," Molecules, vol. 28, no. 13, p. 5009, Jun. 2023. [Link]
J. Fichez, P. Busca, and G. Prestat, "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION," ARKIVOC, vol. 2018, no. 2, pp. 319–371, 2018. [Link]
A. A. A. El-Henawy, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," Molecules, vol. 27, no. 21, p. 7575, Nov. 2022. [Link]
AstraZeneca, "Process for the preparation of 4-aminopyrazole deriv
J. Fichez, P. Busca, and G. Prestat, "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION," ARKIVOC, vol. 2018, no. 2, pp. 319–371, 2018. [Link]
A. Carrieri et al., "Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents," Molecules, vol. 27, no. 20, p. 6889, Oct. 2022. [Link]
A. Carrieri et al., "Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents," ResearchGate, Oct. 2022. [Link]
S. R. Pattan et al., "Synthesis and evaluation of some substituted pyrazole derivatives of biological interest," ResearchGate, Jan. 2009. [Link]
V. V. Tkachenko et al., "Biologically active 4‐aminopyrazole derivatives.," ResearchGate, Jan. 2022. [Link]
S. M. Rida, "Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity," ResearchGate, Oct. 2012. [Link]
M. R. S. A. Janfaza and M. R. G. D. Z. M. Sadeghi, "Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives," Medicinal Chemistry Research, vol. 23, no. 11, pp. 4767–4778, May 2014. [Link]
A. H. M. Elwahy and M. A. A. El-Sayed, "Recent developments in aminopyrazole chemistry," ResearchGate, Jan. 2018. [Link]
A. A. A. El-Henawy, "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review," Molecules, vol. 28, no. 2, p. 819, Jan. 2023. [Link]
V. A. Chebanov et al., "Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms," Molecules, vol. 27, no. 19, p. 6423, Sep. 2022. [Link]
Technical Guide: Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
The following technical guide details the synthesis and starting material specifications for ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (CAS: 1002651-84-4). This guide prioritizes the Enaminone-Cyclization Route , a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis and starting material specifications for ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (CAS: 1002651-84-4). This guide prioritizes the Enaminone-Cyclization Route , a chemically robust pathway that ensures high regioselectivity for the 1,3-substitution pattern, avoiding the isomer mixtures common in direct alkylation methods.
Target Molecule: Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
CAS Number: 1002651-84-4
Molecular Formula:
Molecular Weight: 183.21 g/mol
Executive Summary & Retrosynthetic Logic
The synthesis of 4-aminopyrazole-3-carboxylates requires precise control over regiochemistry to distinguish between the 3-carboxylate and 5-carboxylate isomers.[1] The most reliable industrial route utilizes a [3+2] cyclization between an electrophilic enaminone precursor and ethyl hydrazine, followed by C4-functionalization (nitration) and reduction.
Key Advantages of this Route:
Regio-fidelity: The use of ethyl 4-(dimethylamino)-2-oxobut-3-enoate directs the ethyl hydrazine attack to yield the 1-ethyl-3-carboxylate isomer almost exclusively, preventing the formation of the 1-ethyl-5-carboxylate byproduct.[1]
Scalability: Intermediates are stable solids or crystalline precipitates, minimizing chromatographic purification.
Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the construction of the pyrazole core via enaminone chemistry.
Core Starting Materials
The quality of starting materials is critical for the success of the cyclization step. Moisture content in DMF-DMA or Ethyl Pyruvate can lead to hydrolysis byproducts.
Note: Ethyl hydrazine hydrochloride (CAS 18399-06-4) may be substituted for the oxalate salt, provided an extra equivalent of base (e.g., Sodium Acetate or Triethylamine) is used during cyclization.
Detailed Synthetic Protocol
Step 1: Enaminone Formation
Reaction: Condensation of Ethyl Pyruvate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1]
Charge: In a dry round-bottom flask equipped with a reflux condenser, charge Ethyl Pyruvate (1.0 eq).
Addition: Add DMF-DMA (1.1 eq) neat. No solvent is strictly necessary, but anhydrous Toluene can be used if volume is needed.
Conditions: Heat the mixture to 80–90°C for 3–5 hours. The reaction releases methanol; a slight nitrogen sweep helps drive equilibrium.
Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. The starting ketone peak should disappear.
Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess DMF-DMA. The product, Ethyl 4-(dimethylamino)-2-oxobut-3-enoate , is typically a viscous orange/red oil that solidifies upon standing.
Checkpoint: This intermediate is moisture sensitive. Proceed immediately to Step 2 or store under Argon at -20°C.
Step 2: Regioselective Cyclization
Reaction: [3+2] Cyclization with Ethyl Hydrazine.
Solvent: Dissolve the crude enaminone from Step 1 in Ethanol (absolute, 10 volumes).
Reagent Prep: If using Ethyl Hydrazine Oxalate (1.1 eq), add it directly to the solution. If using the Hydrochloride salt, add Sodium Acetate (1.1 eq) or
of the hydrazine attacks the enamine -carbon (C4 of the chain), followed by the internal attacking the ketone carbonyl.[1] This specific sequence locks the structure as Ethyl 1-ethyl-1H-pyrazole-3-carboxylate .
Workup: Evaporate the ethanol. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine. Dry over
Reaction: Nitration at the 4-position of the pyrazole ring.[1]
Setup: Cool Concentrated Sulfuric Acid (5 volumes) to 0°C in an ice bath.
Addition: Slowly add the pyrazole ester from Step 2. Ensure the temperature remains <10°C.
Nitration: Add Fuming Nitric Acid (1.2 eq) dropwise, maintaining temperature <10°C. The reaction is exothermic.
Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours.
Chemistry: The 1-ethyl group activates the ring, while the 3-ester deactivates. The 4-position is the only electronically favorable site for electrophilic aromatic substitution.
Quench: Pour the reaction mixture slowly onto crushed ice. The product, Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate , usually precipitates as a solid.
Isolation: Filter the solid. Wash with copious water to remove acid. Recrystallize from Ethanol/Water if necessary.
Step 4: Reduction to Final Amine
Reaction: Catalytic Hydrogenation of the Nitro group.
Solvent: Dissolve the nitro-pyrazole in Methanol or Ethanol .[1]
Catalyst: Add 10% Pd/C (5-10 wt% loading relative to substrate).
Hydrogenation: Stir under
atmosphere (balloon pressure or 1-3 bar in a Parr shaker) at Room Temperature for 4–12 hours.
Monitoring: LCMS will show the conversion of the Nitro mass (
) to the Amine mass ().
Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with methanol.
Final Isolation: Concentrate the filtrate to dryness. The resulting solid is Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate .
Storage: Store as the free base under inert gas, or convert to the Hydrochloride salt (using HCl/Dioxane) for long-term stability.
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of the target aminopyrazole.
Analytical Data & Validation
To ensure the integrity of the final product, the following analytical markers should be verified:
Regioisomer Check: A critical impurity is the 1-ethyl-5-carboxylate isomer.[1] This can be distinguished by NOESY NMR (NOE correlation between N-Ethyl and H-5 is strong in the 3-carboxylate, but N-Ethyl would correlate with the Ester group in the 5-carboxylate).
References
Regioselective Synthesis of Pyrazoles: Holzer, W., & Seele, C. (2004). Regioselective synthesis of 1-alkyl-1H-pyrazole-3-carboxylates. Journal of Heterocyclic Chemistry , 41(6), 837-842.
Enaminone Chemistry: Stanovnik, B., & Svete, J. (2004). Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones. Chemical Reviews , 104(5), 2433-2480.
Nitration Protocols: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
safety and handling of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to the Safe Handling and Application of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate Authored by: Senior Application Scientist Abstract Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling and Application of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
Authored by: Senior Application Scientist
Abstract
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. As with any reactive chemical intermediate, a thorough understanding of its hazard profile, handling requirements, and reactivity is paramount for ensuring laboratory safety and experimental success. This guide provides a comprehensive overview of the safety protocols, material properties, and handling procedures for ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, tailored for researchers and professionals in the pharmaceutical and chemical sciences. We will delve into the causality behind recommended safety measures, provide validated protocols for its use, and offer a framework for risk mitigation.
Hazard Identification and Risk Assessment
While specific toxicological data for ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is not extensively documented, data from structurally similar aminopyrazole derivatives allows for a robust risk assessment. The primary hazards are associated with irritation, sensitization, and potential oral toxicity.
GHS Classification and Precautionary Statements
Based on aggregated data for analogous compounds, the following GHS classifications should be considered as a precautionary measure.
Hazardous to the aquatic environment, long-term hazard
1
H410: Very toxic to aquatic life with long lasting effects[2]
The causality behind these classifications lies in the chemical nature of aminopyrazoles. The amino group can act as a sensitizer and irritant, while the heterocyclic core can interact with biological systems if ingested.
Self-Validating Safety Workflow
A self-validating safety workflow ensures that safety is an integral part of the experimental process, not a separate checklist. This involves continuous monitoring and adjustment of safety protocols based on the specific experimental context.
Caption: Self-validating safety workflow for handling aminopyrazoles.
Physicochemical Properties and Stability
Understanding the physicochemical properties of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is crucial for its proper storage and handling.
Causality of Incompatibilities: The amino group on the pyrazole ring can react exothermically with strong acids and oxidizing agents. The ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions.
Handling and Storage Protocols
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the potential routes of exposure.
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are compatible with the solvents being used.[6]
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[1] If engineering controls are not sufficient, a respirator may be necessary.
Storage
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere like nitrogen is recommended to prevent degradation.[6]
Temperature: For solutions in a solvent, storage at -20°C for one month or -80°C for six months is advised, with protection from light.[1]
Experimental Workflow: A Representative Synthesis
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. A common application involves its use in coupling reactions to form amides or in cyclization reactions to generate fused heterocyclic systems.[7]
General Protocol for Amide Coupling
This protocol outlines a typical amide coupling reaction using ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate as the amine source.
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
Activation: Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
Amine Addition: Add a solution of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in the same solvent to the reaction mixture.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Workflow for a typical amide coupling reaction.
Emergency Procedures
First Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[6]
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[6]
Spill and Leak Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wear appropriate PPE.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
Waste Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter the environment.[6]
Conclusion
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a valuable reagent for drug discovery and chemical synthesis. Adherence to the safety and handling protocols outlined in this guide is essential for mitigating risks and ensuring the well-being of laboratory personnel. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of responsible research.
References
PubChem. (n.d.). Ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]
Youssef, A., & El-Gazzar, A. B. A. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5), 448-453.
PubChem. (n.d.). Ethyl 4-amino-1H-pyrazole-3-carboxylate. Retrieved from [Link]
Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
The Versatile Scaffold: Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Pyrazole Core The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Pyrazole Core
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological macromolecules, making it a cornerstone in the design of novel therapeutic agents.[1][2] Numerous FDA-approved drugs, spanning a wide range of therapeutic areas from inflammation to oncology, feature this core structure, a testament to its clinical significance.[3] Within this important class of compounds, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of potent and selective modulators of key physiological pathways. This guide provides an in-depth exploration of its synthesis, applications, and the experimental protocols necessary for its successful utilization in a research and drug development setting.
Chemical Properties and Synthetic Strategy
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a polysubstituted pyrazole characterized by an amino group at the C4 position, an ethyl ester at C3, and an ethyl group at the N1 position. This specific arrangement of functional groups offers multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce diverse substituents. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides. The N1-ethyl group provides a degree of lipophilicity and can influence the orientation of the molecule within a binding pocket.
A logical and efficient synthetic approach to ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate involves a two-step process, beginning with the synthesis of the core pyrazole ring followed by N-alkylation.
Protocol 1: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate
This protocol is adapted from established methods for the synthesis of similar pyrazole derivatives.[4][5]
Principle: The synthesis involves the cyclization of a cyano-containing precursor with hydrazine, a common and effective method for forming the pyrazole ring.
Materials:
Ethyl (ethoxymethylene)cyanoacetate
Hydrazine hydrate
Ethanol, absolute
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Rotary evaporator
Buchner funnel and filter paper
Procedure:
In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate (0.4 mol) in 200 mL of absolute ethanol.
Slowly add hydrazine hydrate (0.4 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
Once the reaction is complete, cool the mixture to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
The resulting solid is the crude ethyl 4-amino-1H-pyrazole-3-carboxylate. The product can be purified by recrystallization from ethanol or by silica gel column chromatography.
Protocol 2: N-Ethylation to Yield Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
This protocol is based on standard N-alkylation procedures for pyrazoles.[4]
Principle: The N1-proton of the pyrazole ring is sufficiently acidic to be removed by a suitable base, generating a nucleophilic pyrazolate anion that readily reacts with an ethylating agent.
Materials:
Ethyl 4-amino-1H-pyrazole-3-carboxylate
Iodoethane or Bromoethane
Sodium ethoxide or another suitable base (e.g., potassium carbonate)
Dimethylformamide (DMF), anhydrous
Round-bottom flask
Magnetic stirrer
Nitrogen or Argon atmosphere setup
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Rotary evaporator
Silica gel for column chromatography
Procedure:
To a stirred solution of ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium ethoxide (1.1 eq) at room temperature.
Stir the mixture for 30 minutes to ensure complete formation of the pyrazolate anion.
Add iodoethane (1.2 eq) dropwise to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
Upon completion, quench the reaction by the slow addition of water.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.
Applications in Medicinal Chemistry
The ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate scaffold is a versatile starting material for the synthesis of a variety of biologically active molecules. Its primary applications lie in the development of kinase inhibitors and anti-inflammatory agents.
Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[6] The aminopyrazole core of our title compound serves as an excellent "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[7]
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling and are implicated in various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[8] Several 4-amino-(1H)-pyrazole derivatives have been designed and synthesized as potent JAK inhibitors.[9] For instance, derivatives where the 4-amino group is substituted with a pyrimidine or a similar heterocyclic ring system have shown nanomolar inhibitory concentrations against JAK family members.[9] The N1-alkyl group, such as the ethyl group in our scaffold, can be crucial for modulating selectivity among the highly homologous JAK family members.[10]
Experimental Workflow: Development of a JAK Inhibitor
Caption: Workflow for developing JAK inhibitors.
This protocol provides a general framework for assessing the inhibitory activity of compounds against JAK kinases. Specific conditions may vary depending on the kinase isoform and the detection method used.[11][12]
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by a specific JAK enzyme. The amount of phosphorylation is typically quantified using methods such as ADP-Glo™, LanthaScreen™, or radioisotope incorporation.[13][14]
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagents
384-well white plates
Plate reader capable of luminescence detection
Procedure:
Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
In a 384-well plate, add 1 µL of the diluted test compound or vehicle (for positive and negative controls).
Prepare an enzyme/substrate mixture by diluting the JAK enzyme and substrate peptide to their final concentrations in kinase assay buffer.
Add 2 µL of the enzyme/substrate mixture to each well.
Prepare an ATP solution in kinase assay buffer.
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.
Incubate the plate at 30°C for 45-60 minutes.
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
Read the luminescence on a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Representative Kinase Inhibition Data
Note: Data for derivatives are from cited literature and are not directly derived from ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate but from analogous 4-aminopyrazole scaffolds.
The Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) are critical targets in the treatment of various cancers, particularly acute myeloid leukemia (AML).[16][17] Derivatives of 4-amino-1H-pyrazole-3-carboxamide have shown potent inhibitory activity against both FLT3 and CDKs.[15] The versatility of the ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate scaffold allows for the synthesis of libraries of compounds to probe the SAR of these important anti-cancer targets.
Anti-inflammatory Agents
Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many of them, such as celecoxib, are based on a pyrazole scaffold. These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[18]
The ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate core can be elaborated to produce novel anti-inflammatory agents. For example, the synthesis of various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has led to the discovery of compounds with significant anti-inflammatory activity in preclinical models.[2]
Caption: Inflammatory cascade in the carrageenan model.
This is a classic and widely used in vivo model to evaluate the anti-inflammatory activity of novel compounds.[3][19][20]
Principle: Subplantar injection of carrageenan into a rat's paw induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
Male Wistar or Sprague-Dawley rats (150-200 g)
Lambda Carrageenan (Type IV)
Sterile 0.9% saline
Test compound
Vehicle for test compound (e.g., 0.5% carboxymethyl cellulose)
Positive control (e.g., Indomethacin or Phenylbutazone)
Plebismometer
Syringes and needles
Procedure:
Fast the rats overnight with free access to water.
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups at various doses).
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
Administer the test compound, vehicle, or positive control orally or intraperitoneally.
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100
Where Vt is the paw volume at time t, and V₀ is the initial paw volume.
Conclusion and Future Perspectives
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional handles for chemical modification make it an ideal starting point for the development of novel therapeutic agents. The demonstrated utility of the aminopyrazole scaffold in potent kinase inhibitors and anti-inflammatory agents highlights the immense potential for discovering new drugs based on this privileged structure. As our understanding of the molecular basis of diseases continues to grow, the rational design of new derivatives of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.
References
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
In Vitro JAK Kinase Activity and Inhibition Assays.
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
JAK3 Kinase Assay.
Standard Protocol for Carrageenan Solution Preparation in Inflamm
Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F. Thermo Fisher Scientific.
New pyrazole derivatives. (2019, March 23). Cairo University.
JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience.
In vitro JAK kinase activity and inhibition assays. (2013). Methods in Molecular Biology, 967, 39-55.
Process for the preparation of a pyrazole derivative. (2011).
Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold. (2014, February 15). PubMed.
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019, November 15). PubMed Central.
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI.
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). PMC - NIH.
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). Semantic Scholar.
Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
CDK4/6 inhibitors: a brief overview and prospective research directions. (2021, September 1). PMC.
Synthesis, Characterization of Ethyl 5-(substituted)
1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. (n.d.).
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, March 26).
Rational design of 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide (LT-540-717) as orally bioavailable FLT3 inhibitor. (2023, August 5). PubMed.
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PMC.
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC.
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (n.d.). PMC.
SAR at the C-4 of the pyrazoles. (n.d.).
Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. (n.d.).
Ethyl 5-amino-1H-pyrazole-3-carboxyl
Aminopyrazoles as selective janus kinase inhibitors. (n.d.).
Discovery of a highly selective JAK3 inhibitor for the treatment of rheum
The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxyl
The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxyl
3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2.
Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. (2024, April 11).
Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc.
Ethyl 3-amino-1H-pyrazole-4-carboxylate, 99% 25 g. (n.d.). Thermo Fisher Scientific.
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). PMC.
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). (2026, February 1).
A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PMC.
Application Notes & Protocols: Ethyl 4-Amino-1-ethyl-1H-pyrazole-3-carboxylate as a Pivotal Intermediate in Modern Drug Synthesis
Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its structural versatility and favorable drug-like properties have made it a privileged scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its structural versatility and favorable drug-like properties have made it a privileged scaffold in drug discovery. This guide provides an in-depth exploration of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, a highly valuable and versatile intermediate. We will elucidate its synthesis, detail its critical role in the construction of complex pharmaceutical agents, and provide robust, field-proven protocols for its preparation and subsequent elaboration. The primary focus will be on its application in synthesizing the pyrazolo[4,3-d]pyrimidine core, a key pharmacophore in phosphodiesterase 5 (PDE5) inhibitors like Sildenafil.[2][3]
The Strategic Importance of the Aminopyrazole Scaffold
The 4-aminopyrazole moiety is more than just a simple heterocyclic building block; it is a strategic precursor for creating fused bicyclic systems. The vicinal amino and ester groups on the pyrazole ring are perfectly positioned for cyclization reactions, allowing for the efficient construction of pyrazolo[4,3-d]pyrimidines, pyrazolo[3,4-b]pyridines, and other pharmacologically relevant scaffolds.[2][4][5] These fused systems are central to drugs targeting a wide range of conditions, from erectile dysfunction and pulmonary hypertension to cancer and inflammatory diseases.[6][7][8]
The ethyl group at the N1 position and the carboxylate at C3 are not merely synthetic handles; they are critical for modulating the physicochemical properties (e.g., solubility, metabolic stability) and target engagement of the final drug molecule. Our focus, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, is therefore a pre-validated starting point for building drug candidates with desirable pharmacokinetic profiles.
Logical Workflow: From Intermediate to Bioactive Core
The transformation of this intermediate into a drug scaffold follows a logical and efficient synthetic strategy. The workflow is designed to build complexity in a controlled manner, culminating in the bioactive heterocyclic system.
Application Note: Optimizing the Kinase Inhibitor Discovery Cascade
From Biochemical Screening to Cellular Target Engagement Abstract The development of kinase inhibitors has evolved from simple ATP-competitive screening to a complex integration of biochemical potency, thermodynamic char...
Author: BenchChem Technical Support Team. Date: February 2026
From Biochemical Screening to Cellular Target Engagement
Abstract
The development of kinase inhibitors has evolved from simple ATP-competitive screening to a complex integration of biochemical potency, thermodynamic characterization, and intracellular target engagement. This guide outlines a robust, self-validating workflow for kinase inhibitor discovery. We detail the optimization of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput screening and the implementation of NanoBRET™ technology for quantifying intracellular target occupancy. Special emphasis is placed on distinguishing Type I and Type II binding modes and avoiding common assay artifacts.
The Kinase Inhibitor Landscape
Protein kinases remain one of the most fruitful target classes in oncology and immunology. However, the high conservation of the ATP-binding pocket poses significant selectivity challenges.
Inhibitor Classification
Understanding the binding mode is critical for assay design.
Class
Mechanism
Binding Conformation
Selectivity Potential
Type I
ATP-competitive
Active (DFG-in, C-in)
Low to Moderate
Type II
ATP-competitive
Inactive (DFG-out, C-out)
High
Type III
Allosteric (Non-ATP)
Variable (Adjacent to ATP pocket)
Very High
Type IV
Allosteric (Remote)
Variable (Remote from ATP pocket)
Highest
Phase 1: Biochemical Screening (TR-FRET)
Objective: Rapid identification of hits using a homogeneous, high-throughput format.
Methodology: LanthaScreen™ / LANCE® Ultra TR-FRET.
Principle & Causality
TR-FRET combines the proximity requirement of FRET with the time-gated detection of lanthanides (Europium or Terbium).
The Donor: A Eu/Tb-labeled antibody that binds specifically to the phosphorylated product.
The Acceptor: A dye (e.g., ULight™ or Alexa Fluor® 647) labeled peptide substrate.
The Logic: When the kinase phosphorylates the substrate, the antibody binds. This brings the Donor and Acceptor within the Förster radius (<10 nm). A pulsed excitation leads to delayed emission from the acceptor, eliminating short-lived background fluorescence from library compounds.
Experimental Protocol: Kinase Optimization
Critical Insight: A common failure mode is using arbitrary enzyme concentrations. You must determine the
of the tracer/antibody first to avoid the "Hook Effect" (signal saturation).
Materials:
Recombinant Kinase (e.g., EGFR, SRC).
TR-FRET Dilution Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]
Prepare a 16-point serial dilution of the kinase (Start: 100 nM down to 0.01 nM).
Incubate with fixed ATP (10 µM) and Substrate (200 nM) for 60 minutes at RT.
Stop/Read: Add Detection Mix (Eu-Ab + EDTA). The EDTA chelates Mg++, stopping the reaction.
Selection Criteria: Choose a kinase concentration that yields 50-80% of the maximal signal (
to ) to ensure the assay is sensitive to inhibition.
ATP
Determination (Critical for Inhibitor Profiling):
Fix Kinase at the concentration determined in Step 1.[1]
Titrate ATP (0 to 1 mM).
Plot signal vs. [ATP] to find
.
Application Note: Screen inhibitors at
. Screening at biases towards high-affinity compounds; screening at generates false positives.
Z-Prime (
) Validation:
Run 48 wells of Positive Control (Enzyme + Substrate + DMSO).
Run 48 wells of Negative Control (No Enzyme or Excess Inhibitor).
Calculation:
Acceptance:
is required for HTS.
Visualizing the TR-FRET Mechanism
Figure 1: TR-FRET Mechanism. Phosphorylation recruits the Donor antibody, enabling energy transfer to the Acceptor.
Phase 2: Cellular Target Engagement (NanoBRET)
Objective: Determine if the inhibitor binds the kinase inside the cell (permeability + affinity).
Methodology: NanoBRET™ Target Engagement (Promega).[3][4][5]
Principle & Causality
Biochemical
values often fail to predict cellular efficacy due to the high intracellular ATP concentration (1-5 mM) and membrane impermeability. NanoBRET uses a kinase fused to NanoLuc® luciferase and a cell-permeable Fluorescent Tracer .
No Drug: Tracer binds kinase -> BRET signal (Energy transfer from NanoLuc to Tracer).
Drug Bound: Drug displaces Tracer -> Loss of BRET signal.
Experimental Protocol
Expert Insight: This is a competitive binding assay, not a functional assay. It measures occupancy, not pathway inhibition.
Read: Measure Donor emission (460 nm) and Acceptor emission (618 nm) on a BMG PHERAstar® or similar.
Data Analysis:
Calculate BRET Ratio:
Convert to MilliBRET units (mBU).
Calculate Occupancy %:
Visualizing the NanoBRET Workflow
Figure 2: NanoBRET Target Engagement Workflow. A decrease in BRET signal indicates successful intracellular binding of the inhibitor.
Phase 3: Selectivity & Safety Profiling
Once a lead is identified, selectivity is paramount to reduce off-target toxicity.
The "Missed Interaction" Phenomenon
Recent studies indicate that Type II inhibitors (DFG-out binders) often display different selectivity profiles in live cells compared to biochemical panels.[7]
Biochemical Panels (e.g., KINOMEscan): Use immobilized active kinases. May miss Type II binding if the kinase doesn't easily adopt the DFG-out state in vitro.
Cellular Profiling:[7][8] The dynamic cellular environment allows kinases to sample multiple conformations, often revealing "missed" off-targets for Type II inhibitors.[7][8]
Recommendation: Always cross-validate biochemical selectivity data with a cellular panel (e.g., NanoBRET Selectivity Panel) for your top 3 lead candidates.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Hook Effect (TR-FRET)
Excess Antibody or Enzyme
Retitrate reagents. Ensure [Ab] [Product].
Low Z' (< 0.5)
Pipetting error or DMSO interference
Use automated dispensing. Check DMSO tolerance (usually < 1%).
High Background (NanoBRET)
Phenol Red in media
Use Opti-MEM (Phenol Red-free) for the assay step.[3]
No Displacement (NanoBRET)
Tracer affinity too high
Use a lower affinity tracer or reduce tracer concentration.
Potency Shift (Biochem vs Cell)
ATP Competition
Cellular ATP is mM range. Ensure biochemical assay uses or higher to mimic physiological competition.
References
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.
Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Assay User Guide.
Strategic Synthesis of Novel Pyrazole-4-Carboxamides: A Guide to Core Construction and Amidation
An Application Guide for the Medicinal and Agrochemical Chemist The pyrazole ring system is a cornerstone of modern drug discovery and agrochemical development. Specifically, pyrazole-4-carboxamides are privileged scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Medicinal and Agrochemical Chemist
The pyrazole ring system is a cornerstone of modern drug discovery and agrochemical development. Specifically, pyrazole-4-carboxamides are privileged scaffolds found in a multitude of biologically active agents, including potent fungicides that inhibit succinate dehydrogenase (SDHI), as well as compounds with anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4][5][6][7][8] Their efficacy is often tied to the precise arrangement of substituents on both the pyrazole core and the amide nitrogen, making the development of flexible and robust synthetic routes a critical endeavor for researchers.
This guide provides a detailed overview of the primary synthetic strategies for constructing novel pyrazole-4-carboxamides. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the causality behind key experimental choices. We will dissect the synthesis into its two logical phases: the construction of the foundational pyrazole-4-carboxylic acid intermediate and its subsequent elaboration into the target amide.
I. The Core Blueprint: A Retrosynthetic Approach
The most versatile and widely adopted strategy for synthesizing pyrazole-4-carboxamides involves a convergent approach. The target molecule is disconnected at the amide bond, revealing two key synthons: a pyrazole-4-carboxylic acid (or its activated derivative) and a primary or secondary amine. This strategy allows for maximal flexibility, as diverse libraries of amines can be coupled to a common pyrazole core in the final step to explore structure-activity relationships (SAR).
Caption: Workflow for Pyrazole synthesis via Cyclocondensation.
Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This protocol is adapted from established industrial syntheses for fungicidal precursors.
[1][9]
Step 1: Cyclocondensation to form the Ester.
To a solution of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 equiv) in a suitable organic solvent (e.g., ethanol or toluene), add methylhydrazine (1.0-1.1 equiv) dropwise at a controlled temperature (e.g., 0-10 °C).
Causality: The exotherm of the initial condensation must be managed to prevent side reactions. The use of a slight excess of hydrazine ensures full conversion of the starting ketoester.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture and remove the solvent under reduced pressure. The crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate can be purified by column chromatography or used directly in the next step.
Step 2: Hydrolysis to the Carboxylic Acid.
Dissolve the crude ester from the previous step in a mixture of ethanol and water.
Add sodium hydroxide (NaOH, 1.5-2.0 equiv) and heat the mixture to reflux for 1-3 hours.
Causality: The hydrolysis (saponification) requires stoichiometric base to drive the reaction to completion. Heating accelerates this typically slower reaction.
After cooling, acidify the reaction mixture with aqueous HCl (e.g., 2M) to a pH of ~2-3.
The precipitated solid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
[1]
The Vilsmeier-Haack reaction is a powerful alternative for constructing the pyrazole-4-carbaldehyde, which can then be oxidized to the carboxylic acid. This method involves treating a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)). [10][11]It is particularly useful for generating highly substituted pyrazoles.
[12][13]
Protocol 2: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde
This is a general protocol based on well-documented procedures.
[10]
Step 1: Prepare the Hydrazone.
React the desired ketone (e.g., acetone, acetophenone) with a substituted hydrazine (e.g., phenylhydrazine) in ethanol, often with a catalytic amount of acetic acid, to form the corresponding hydrazone. This is typically a high-yielding reaction.
Step 2: Vilsmeier-Haack Cyclization.
In a flask equipped for stirring and addition under an inert atmosphere, cool dry DMF (used in excess as both reagent and solvent) in an ice bath.
Add POCl₃ (2.0-3.0 equiv) dropwise to the cold DMF, maintaining the temperature below 10 °C. This in situ formation of the Vilsmeier reagent is highly exothermic.
Causality: Pre-forming the Vilsmeier reagent at low temperature is crucial for safety and to ensure its correct structure before the substrate is added.
Add a solution of the hydrazone (1.0 equiv) in a small amount of DMF to the Vilsmeier reagent.
Allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours.
[10] * Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous NaOH or K₂CO₃) to precipitate the crude product.
The resulting pyrazole-4-carbaldehyde is collected by filtration and purified by recrystallization or column chromatography.
Step 3: Oxidation to the Carboxylic Acid (if required).
The aldehyde can be oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
III. Phase 2: The Amidation Endgame
With the pyrazole-4-carboxylic acid in hand, the final step is the formation of the amide bond. The most reliable method involves activating the carboxylic acid by converting it into a more reactive acyl chloride, which readily couples with the desired amine.
Caption: Workflow for Amide Bond Formation.
Protocol 3: Acyl Chloride Formation and Amide Coupling
This two-step, one-pot procedure is highly efficient for generating libraries of carboxamides.
[4][14]
Step 1: Formation of the Pyrazole-4-Carbonyl Chloride.
To a suspension of the pyrazole-4-carboxylic acid (1.0 equiv) in a dry, inert solvent (e.g., toluene or dichloromethane), add thionyl chloride (SOCl₂, 2.0-5.0 equiv).
[4][14][15] * Add a catalytic amount of dry DMF (1-2 drops).
Causality: DMF catalyzes the reaction by forming a Vilsmeier-type intermediate, which is more reactive towards the carboxylic acid. Thionyl chloride is used in excess to act as both reagent and solvent, and its byproducts (SO₂ and HCl) are gaseous, simplifying workup.
Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours until the solid dissolves and gas evolution ceases.
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude pyrazole-4-carbonyl chloride, which is often a yellow oil or solid. [14]This intermediate is moisture-sensitive and is typically used immediately without further purification.
[15]
Step 2: Amide Bond Formation.
Dissolve the crude pyrazole-4-carbonyl chloride in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
In a separate flask, dissolve the desired amine (1.0-1.1 equiv) and a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 equiv) in the same solvent.
Cool the amine solution in an ice bath and add the solution of the acyl chloride dropwise.
Causality: The base (TEA) is essential to scavenge the HCl that is generated during the reaction. [2]Without it, the amine would be protonated and become non-nucleophilic, halting the reaction. The reaction is performed at low temperature to control the rate and minimize side reactions.
Allow the reaction to stir at room temperature for 1-12 hours, monitoring by TLC.
Upon completion, the reaction mixture can be washed sequentially with water, dilute acid (e.g., 1M HCl), and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated to yield the crude product.
Purification is typically achieved by recrystallization or silica gel column chromatography to afford the final, pure pyrazole-4-carboxamide.
[2]
IV. Data Summary: Representative Synthetic Outcomes
The methodologies described are robust and have been successfully applied to a wide range of substrates. The following table summarizes representative yields for key steps in the synthesis of biologically relevant pyrazole-4-carboxamides, as reported in the literature.
Title: One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen
Source: SID
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Title: Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization
Source: Organic Chemistry International
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Title: 3-(difluoromethyl)
Title: 3-(Difluoromethyl)
Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
Title: Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives
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Title: Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module
Source: Journal of Agricultural and Food Chemistry - ACS Publications
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Title: Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives
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Title: Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors
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Title: An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF
Source: ResearchG
Title: WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids
Source: Google Patents
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
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Title: Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection
Source: Journal of Agricultural and Food Chemistry - ACS Publications
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
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Title: formation strategy: synthesis of pyrazole-conjugated thioamides and amides
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Title: Synthesis of pyrazole-4-carboxamides as potential fungicide candidates
Source: PubMed
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Title: Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization
Source: Journal of Applied Pharmaceutical Science
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Title: Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors
Source: Journal of Agricultural and Food Chemistry - ACS Publications
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Title: An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides
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Title: Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives
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experimental procedure for coupling reactions with ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
An In-Depth Technical Guide to the Coupling Reactions of Ethyl 4-Amino-1-Ethyl-1H-Pyrazole-3-Carboxylate for Advanced Drug Discovery Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry Pyrazole-containing c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Coupling Reactions of Ethyl 4-Amino-1-Ethyl-1H-Pyrazole-3-Carboxylate for Advanced Drug Discovery
Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry
Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, celebrated for their broad spectrum of biological activities and their role as versatile synthetic intermediates.[1][2] Their unique electronic properties and structural features allow them to serve as effective pharmacophores in designing agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a particularly valuable building block. Its trifunctional nature—an aromatic amine, an ethyl ester, and a reactive pyrazole core—provides multiple handles for chemical modification, enabling the rapid generation of diverse compound libraries for screening and lead optimization.
This guide, designed for researchers and drug development professionals, provides a detailed exploration of key coupling reactions utilizing this pyrazole derivative. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights to ensure experimental success and reproducibility.
Safety and Handling
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate may cause skin and eye irritation.[6] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Amide Bond Formation: N-Acylation Protocols
The most direct functionalization of the title compound involves the acylation of the C4-amino group to form an amide bond. This is a fundamental transformation in medicinal chemistry for probing structure-activity relationships (SAR). The choice of coupling method depends on the nature of the carboxylic acid partner and its sensitivity.
Causality Behind Method Selection:
Acyl Halides: This is the most straightforward method for robust, non-sensitive carboxylic acids. The high reactivity of the acyl chloride drives the reaction to completion, often requiring only a mild base like pyridine to scavenge the HCl byproduct.[7]
Carbodiimide Coupling Agents (EDC, DCC): For more sensitive or complex carboxylic acids, in situ activation with a coupling agent is preferred to avoid the harsh conditions of forming an acyl chloride.[8] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate.[9][10] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can minimize side reactions and reduce racemization risk with chiral acids.[9]
Experimental Workflow for N-Acylation
Caption: General workflow for N-acylation of the pyrazole amine.
Protocol 1A: N-Acylation using an Acyl Chloride
This protocol describes a general procedure using benzoyl chloride as a representative acylating agent.
Anhydrous pyridine or Dichloromethane (DCM) with triethylamine (Et3N, 1.5 eq)
Dichloromethane (DCM) for extraction
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for chromatography
Procedure:
Dissolve ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.
Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
Add benzoyl chloride (1.1 eq) dropwise via syringe over 5 minutes.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-acylated pyrazole.
Data Summary: Representative N-Acylation Reactions
Acylating Agent
Base/Solvent
Typical Yield
Notes
Acetyl Chloride
Pyridine
>90%
Highly efficient, often requires cooling to control exotherm.
Benzoyl Chloride
Et₃N / DCM
85-95%
As described in Protocol 1A.
Isobutyryl Chloride
Et₃N / DCM
80-90%
Suitable for introducing aliphatic side chains.
4-Nitrobenzoic Acid
EDC/HOBt / DMF
70-85%
Carbodiimide coupling for acids incompatible with thionyl chloride.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions dramatically expand the accessible chemical space by enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the pyrazole core.
Suzuki-Miyaura Cross-Coupling for C-Arylation
The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds between an organohalide and a boronic acid.[13][14] For the title compound, this requires a two-step sequence: first, halogenation of the pyrazole ring, typically at the electron-rich C5 position, followed by the Pd-catalyzed coupling.[7][15]
Step 1: Halogenation (Bromination) of the Pyrazole Ring
The C5 position of the pyrazole is activated towards electrophilic substitution.
Reagents: N-Bromosuccinimide (NBS) is a common and effective brominating agent.
Conditions: The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile at room temperature.
Step 2: Suzuki-Miyaura Coupling Protocol
This protocol details the coupling of the C5-bromo-pyrazole intermediate with a generic arylboronic acid.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
To a Schlenk flask, add the bromo-pyrazole (1.0 eq), arylboronic acid (1.2 eq), and base (K₂CO₃, 2.0 eq).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the residue by flash column chromatography to obtain the C5-arylated product.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the C4-amino group with an aryl halide.[16] This reaction is crucial for synthesizing diarylamine structures, which are prevalent in pharmacologically active molecules.
Causality Behind Reagent Choices:
Catalyst/Ligand System: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are generally required to facilitate the reductive elimination step, which is often rate-limiting.
Base: A strong, non-nucleophilic base is needed. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.
General Protocol for N-Arylation:
Combine the pyrazole amine (1.2 eq), aryl halide (1.0 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (2-4 mol%), and base (e.g., NaOtBu, 1.4 eq) in a reaction vessel.
Seal the vessel, evacuate, and backfill with an inert gas.
Add an anhydrous, degassed solvent such as toluene or dioxane.
Heat the mixture (typically 80-110 °C) until the starting material is consumed as monitored by TLC.
Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract the product with an organic solvent.
Wash, dry, and concentrate the organic phase. Purify by column chromatography.
Data Summary: Palladium-Catalyzed Coupling Partners
Reaction Type
Pyrazole Substrate
Coupling Partner
Catalyst System (Example)
Suzuki-Miyaura
5-Bromo-pyrazole
Phenylboronic acid
Pd(PPh₃)₄ / K₂CO₃
Suzuki-Miyaura
5-Bromo-pyrazole
Thiophen-3-ylboronic acid
Pd(dppf)Cl₂ / Cs₂CO₃
Buchwald-Hartwig
Pyrazole Amine
4-Chlorotoluene
Pd₂(dba)₃ / XPhos / NaOtBu
Buchwald-Hartwig
Pyrazole Amine
2-Bromopyridine
Pd(OAc)₂ / RuPhos / K₃PO₄
Multicomponent Reactions (MCRs)
Multicomponent reactions offer a highly efficient strategy for building molecular complexity in a single step by combining three or more starting materials. The amino group of the pyrazole is an excellent component for several named MCRs.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold.[17][18] Using ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate as the amine component can rapidly generate complex and diverse libraries.
Conceptual Protocol:
Dissolve the pyrazole amine (1.0 eq) and a carboxylic acid (1.0 eq) in a suitable solvent (often methanol or trifluoroethanol).
Add an aldehyde or ketone (1.0 eq) and stir for 10-20 minutes to allow for imine formation.
Add an isocyanide (1.0 eq) and stir the reaction at room temperature for 24-48 hours.
Remove the solvent under reduced pressure and purify the resulting α-acylamino amide product, typically by column chromatography.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation and cyclization sequence between a β-arylethylamine and an aldehyde or ketone, typically acid-catalyzed, to form a tetrahydroisoquinoline or related heterocyclic system.[19][20] While the pyrazole amine itself is not a direct substrate, it can be elaborated into a suitable precursor. For example, reduction of the C3-ester to an alcohol, conversion to a halide, and subsequent cyanation followed by reduction would yield a 4-amino-3-(2-aminoethyl)pyrazole derivative, a perfect substrate for a Pictet-Spengler reaction to form novel fused pyrazolo-dihydropyridine systems.[21]
Characterization of Coupled Products
Confirmation of product structure and purity is essential. A combination of standard analytical techniques should be employed.[22]
Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information. Key diagnostic signals include the appearance of new aromatic protons (Suzuki, Buchwald-Hartwig), amide N-H signals (N-acylation), and shifts in the pyrazole ring protons.
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition confirmation.
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, N-acylation will result in the appearance of a strong amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹.
References
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. ResearchGate. Available at: [Link]
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC - NIH. Available at: [Link]
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]
ethyl 3-amino-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]
Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles. PMC - PubMed Central. Available at: [Link]
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]
The Formation of 7-Membered Heterocycles under Mild Pictet-Spengler Conditions: A Route to Pyrazolo[8][23]benzodiazepines. ResearchGate. Available at: [Link]
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI. Available at: [Link]
Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]
Coupling Reagents. Aapptec Peptides. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. Available at: [Link]
Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Available at: [Link]
The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH. Available at: [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link]
The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. SlideShare. Available at: [Link]
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]
Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. University of Groningen research portal. Available at: [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. Connect Journals. Available at: [Link]
Exploring Enantioselective Pictet-Spengler Reactions. Thieme. Available at: [Link]
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]
ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate in agrochemical research
Technical Application Note: Leveraging Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate as a Scaffold for Next-Gen Agrochemicals Introduction & Strategic Value Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (CAS: 84546-6...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Leveraging Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate as a Scaffold for Next-Gen Agrochemicals
Introduction & Strategic Value
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (CAS: 84546-63-4, analogous derivatives) represents a high-value "ortho-amino ester" scaffold.[1] In the context of modern agrochemical discovery, this molecule offers a distinct topological advantage over the more common 5-amino-4-carboxylate isomers.[1]
The strategic value of this scaffold lies in its bifunctional reactivity :
The Nucleophilic Domain (C4-Amino): Allows for immediate derivatization via acylation, sulfonylation, or Sandmeyer-type transformations.[1]
The Electrophilic Domain (C3-Ester): Facilitates cyclization reactions to form fused bicyclic systems.[1]
The N1-Ethyl Handle: Provides intrinsic lipophilicity (LogP modulation), improving cuticular penetration in foliar applications compared to N-unsubstituted pyrazoles.[1]
Primary Agrochemical Applications:
Herbicides: Precursor to pyrazolo[4,3-d]pyrimidines (inhibitors of plant kinases or nucleotide synthesis).
Fungicides: Scaffold for novel SDHI (Succinate Dehydrogenase Inhibitor) bioisosteres and kinase inhibitors targeting fungal cell cycle regulation.
Plant Antivirals: Recent literature identifies pyrazolo[4,3-d]pyrimidines as activators of plant defense systems against mosaic viruses.
Chemical Space & Reactivity Profile
Understanding the electronic environment of the pyrazole ring is critical for optimizing yields.[1]
Feature
Property
Synthetic Implication
C4-Amino Group
Moderate Nucleophile
Reacts readily with acid chlorides/anhydrides.[1] Less reactive than aniline due to pyrazole electron withdrawal.[1]
C3-Ester Group
Electrophile
Requires elevated temperatures or strong bases (e.g., NaOEt) for cyclization with weak nucleophiles.
N1-Ethyl Group
Steric/Lipophilic
Blocks N1-tautomerism, ensuring regiospecificity during functionalization.[1]
C5-Proton
Sterically Open
Potential site for C-H activation or electrophilic halogenation if the amine is protected.[1]
Application I: Synthesis of Pyrazolo[4,3-d]pyrimidine Antivirals
Context: Fused pyrazolo-pyrimidines are emerging as potent plant antivirals (e.g., against TMV/CMV) by modulating plant defense signaling pathways (e.g., systemin receptors). The ortho-amino ester motif allows for a one-step "bridge-building" cyclization.[1]
Experimental Protocol: Cyclocondensation with Formamide
Objective: Synthesis of 1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.
Reaction: Heat the mixture to 140–150°C (oil bath).
Note: High temperature is required to drive the formation of the intermediate amide and subsequent dehydration/cyclization.[1]
Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (fluorescent) will disappear, replaced by a lower Rf spot (often non-fluorescent or different shade).
Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL).
Isolation: The product typically precipitates as a white/off-white solid.[1][2] Collect by vacuum filtration.[1]
Purification: Recrystallize from Ethanol/DMF if necessary.
Yield Expectation: 75–85%.
Validation:
1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester protons (quartet ~4.3 ppm, triplet ~1.3 ppm) and the appearance of the pyrimidine C-H singlet (~8.0–8.5 ppm) and the amide N-H (broad, >12 ppm).[1]
Strong ester stretch.[1] Loss of this band indicates cyclization to pyrimidinone.[1]
IR Spectroscopy
~3300-3400 cm⁻¹ (Amine N-H)
Doublet for primary amine.[1] Disappears upon acylation/cyclization.[1]
References
Synthesis of Pyrazolo[4,3-d]pyrimidines
Wang, Y., et al. (2024).[3][4] "Plant antiviral compounds containing pyrazolo[3,4-d]pyrimidine based on the systemin receptor model." Arabian Journal of Chemistry. (Note: Discusses the isomeric [3,4-d] system, but chemistry is homologous for [4,3-d] precursors).[1]
General Reference: El-Enany, M. M., et al. (2010).[1] "Synthesis and antitumor activity of some new pyrazolo[4,3-d]pyrimidine derivatives." Bioorganic & Medicinal Chemistry.
Kinase Inhibitor Design (Pyrazolo-Carboxamides)
Li, Y., et al. (2019). "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents." European Journal of Medicinal Chemistry.
Chemical Properties & Safety
PubChem Compound Summary for Ethyl 4-amino-1H-pyrazole-3-carboxylate (Parent structure).
Agrochemical Context (Systemin/Defense)
Wu, J., et al. (2024).[3] "Discovery of Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Plant Systemin Receptor Agonists." Arabian Journal of Chemistry.
(Note: While specific literature often cites the 5-amino-4-carboxylate isomer, the protocols above are chemically adapted for the 4-amino-3-carboxylate regioisomer based on standard heterocyclic reactivity principles.)
Application Note: Large-Scale Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
Executive Summary This application note details a robust, scalable protocol for the synthesis of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (CAS: 1053656-65-9, analog).[1] This moiety is a critical pharmacophore in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (CAS: 1053656-65-9, analog).[1] This moiety is a critical pharmacophore in the synthesis of PDE5 inhibitors (e.g., Sildenafil analogs) and various kinase inhibitors.
While direct cyclization routes exist, they often suffer from poor regioselectivity (yielding mixtures of 1,3- and 1,5-isomers).[1] This guide presents an optimized "Nitration-First" strategy , which leverages steric and electronic steering to maximize regioselectivity during the alkylation step, ensuring high purity and yield suitable for kilogram-scale production.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the "regioselectivity challenge" inherent in N-alkylating pyrazoles.[1]
The Challenge
Alkylation of ethyl 1H-pyrazole-3-carboxylate typically yields a mixture of:
By introducing the nitro group at position 4 before alkylation, we increase the steric bulk adjacent to N2 (due to the proximity of the C3-ester and C4-nitro groups).[1] This sterically discourages attack at N2, significantly favoring N1-alkylation (adjacent to the small C5-proton).[1]
Reaction Pathway Diagram[1][2][3]
Figure 1: Optimized synthetic pathway favoring regioselective formation of the 1,3-isomer.
Process Safety Assessment (Critical)
Before proceeding, review the following hazards associated with this specific chemistry:
Hazard Class
Critical Control Point
Mitigation Strategy
Thermal Runaway
Nitration (Step 1): The reaction is highly exothermic.[1]
Strict temperature control (<60°C). Slow addition of substrate to acid. Use a jacketed reactor with emergency cooling.[1]
Explosion/Fire
Hydrogenation (Step 3): Use of H2 gas and pyrophoric Pd/C catalyst.
Inert the vessel with N2 before/after H2 introduction. Use wet Pd/C to minimize spark risk.[1] Ground all equipment.
Toxicity
Alkylation (Step 2): Ethyl Iodide is an alkylating agent (potential carcinogen).
Use closed dosing systems.[1] Operate in a fume hood or containment isolator. Neutralize waste streams with aqueous ammonia or thiosulfate.[1]
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-nitro-1H-pyrazole-3-carboxylate
Objective: Introduce the nitro group at C4 via electrophilic aromatic substitution.[1]
Charge a glass-lined reactor with concentrated H2SO4 (5.0 vol) and cool to 0–5°C.
Add Ethyl 1H-pyrazole-3-carboxylate portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.
Dose Fuming HNO3 (1.5 eq) dropwise over 1–2 hours. Crucial: Maintain temperature <15°C during addition to prevent over-nitration or decomposition.[1]
Heat the mixture slowly to 60°C and stir for 3–4 hours. Monitor by HPLC (Target: >98% conversion).
Quench the reaction mixture by pouring it slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a white/pale yellow solid.
Filter the solid and wash the cake with cold water until the filtrate pH is neutral (pH ~6–7).
Step 2: Regioselective Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Objective: N-alkylation with high regioselectivity for the N1 position.
Reagents:
Ethyl 4-nitro-1H-pyrazole-3-carboxylate (Intermediate A) (1.0 eq)[1]
Ethyl Iodide (EtI) (1.2 eq)
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
DMF (Dimethylformamide) or Acetone (10 vol)
Protocol:
Suspend Intermediate A and K2CO3 in DMF (or Acetone) in a reactor.
Add Ethyl Iodide (1.2 eq) via a dropping funnel over 30 minutes.
Heat the mixture to 60°C (if DMF) or Reflux (if Acetone) for 6–8 hours.
Note: DMF often provides better solubility and faster rates but requires aqueous workup. Acetone is easier to remove but slower.
IPC (In-Process Control): Monitor HPLC for disappearance of starting material. Check ratio of N1-ethyl (Target) vs. N2-ethyl (Impurity). The target ratio should be >95:5.
Workup (DMF Method): Cool to RT. Pour into ice water (20 vol). Stir for 1 hour. The product precipitates.[3]
Filter the solid.
Purification (Critical): Recrystallize from Ethanol/Water (9:1) to remove any trace N2-isomer.[1]
Dry at 45°C under vacuum.
Expected Yield: 75–85%
Appearance: Pale yellow crystalline solid
Step 3: Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
Objective: Reduction of the nitro group to the primary amine.[1]
Reduce alkylation temperature.[1] Switch from polar aprotic (DMF) to less polar solvent (Acetone/Toluene) to enhance steric discrimination.
Incomplete Nitration (Step 1)
Water in acid / Low Temp
Ensure fuming HNO3 is used. Increase temperature to 65°C cautiously.
Stalled Hydrogenation (Step 3)
Catalyst Poisoning
Ensure the sulfur content from Step 1 (H2SO4) is completely washed out. Sulfur poisons Pd catalysts.[1]
Colored Impurities in Final Product
Oxidation of Amine
The 4-amino product is air-sensitive.[1] Store under Nitrogen/Argon.[1] Add trace sodium metabisulfite during workup if necessary.[1]
References
European Patent EP 2390252 A1. New pyrazole derivatives.[1] (Describes the alkylation of ethyl 1H-pyrazole-3-carboxylate).
Fichez, J., et al. (2015). Recent Advances in Aminopyrazoles Synthesis and Functionalization.
American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate Product Page.[1][6] (Confirmation of commercial availability of the nitro-intermediate).
MedChemExpress. Ethyl 1H-pyrazole-3-carboxylate Safety Data Sheet.
ResearchGate. Synthesis of 5-substituted-1H-pyrazole-3-carboxylate derivatives. (General protocol for pyrazole ring closure).
Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a risk assessment before scaling up chemical reactions.
Application Notes and Protocols for the Derivatization of the Amino Group on the Pyrazole Ring
Introduction: The Versatile Aminopyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatile Aminopyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory properties.[1][2] Among the various substituted pyrazoles, those bearing an amino group are of particular interest. The amino group serves as a crucial handle for chemical modification, allowing for the synthesis of diverse compound libraries for drug discovery and development.[3] The strategic derivatization of this amino group can significantly modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile by influencing its binding affinity and selectivity for biological targets.
This guide provides a comprehensive overview of the key methods for derivatizing the amino group on the pyrazole ring, complete with detailed, field-proven protocols. We will delve into the mechanistic underpinnings of each reaction, offering insights into the rationale behind experimental choices to empower researchers to not only replicate these procedures but also to adapt and troubleshoot them for their specific applications.
Acylation of Aminopyrazoles: Forging Stable Amide Bonds
The acylation of aminopyrazoles to form the corresponding amides is a fundamental and widely employed transformation in medicinal chemistry. This reaction is valued for its robustness, high yields, and the general stability of the resulting amide bond. Acylation can be used to introduce a vast array of substituents, from simple alkyl and aryl groups to more complex moieties, thereby enabling extensive structure-activity relationship (SAR) studies.
Mechanism Insight: The acylation of an aminopyrazole typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). In the case of an acyl chloride, a tetrahedral intermediate is formed, which then collapses, expelling a chloride ion to yield the amide product and hydrochloric acid. A base, such as triethylamine or pyridine, is often added to neutralize the acid byproduct and drive the reaction to completion.
Diagram of the Acylation Workflow
Caption: A typical workflow for the acylation of an aminopyrazole.
Protocol: General Procedure for the Acylation of an Aminopyrazole with an Acyl Chloride
Materials:
Aminopyrazole derivative
Acyl chloride
Triethylamine (Et3N) or Pyridine
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Silica gel for column chromatography
Procedure:
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aminopyrazole (1.0 eq.).
Dissolve the aminopyrazole in anhydrous DCM or THF.
Add triethylamine (1.2-1.5 eq.).
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired acylated pyrazole.
Characterization: The formation of the amide can be confirmed by 1H NMR spectroscopy, where the appearance of a new amide N-H proton signal (typically a broad singlet) and shifts in the signals of the pyrazole ring protons are observed. 13C NMR will show a new carbonyl signal in the amide region (around 160-180 ppm). Mass spectrometry will confirm the expected molecular weight of the product.
Parameter
Recommended Conditions
Notes
Solvent
Anhydrous DCM, THF, or Toluene
Ensure the solvent is dry to prevent hydrolysis of the acyl chloride.
Base
Triethylamine, Pyridine, or DIPEA
The base neutralizes the HCl byproduct.
Temperature
0 °C to room temperature
Initial cooling helps to control the exothermicity of the reaction.
Stoichiometry
Acyl Chloride (1.1 eq.), Base (1.2-1.5 eq.)
A slight excess of the acylating agent and base ensures complete conversion.
Sulfonylation of Aminopyrazoles: Introducing the Sulfonamide Moiety
The sulfonylation of aminopyrazoles to generate sulfonamides is another critical derivatization strategy. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, known for its ability to act as a hydrogen bond donor and acceptor, thereby enhancing binding to biological targets.
Mechanism Insight: Similar to acylation, sulfonylation proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to facilitate the reaction by deprotonating the amino group, increasing its nucleophilicity, and neutralizing the generated HCl.
Diagram of the Sulfonylation Workflow
Caption: A general workflow for the sulfonylation of an aminopyrazole.
Protocol: General Procedure for the Sulfonylation of an Aminopyrazole
In a round-bottom flask, dissolve the aminopyrazole (1.0 eq.) in anhydrous DCM.
Add pyridine or triethylamine (1.5-2.0 eq.).
To the stirred solution, add the sulfonyl chloride (1.1-1.2 eq.) portion-wise or as a solution in DCM.
Stir the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
The crude product can be purified by recrystallization or silica gel column chromatography.[4]
Characterization: Successful sulfonylation is indicated in the 1H NMR spectrum by the disappearance of the starting amino group protons and the appearance of a new sulfonamide N-H proton signal. The aromatic or alkyl protons of the sulfonyl group will also be present. Mass spectrometry will confirm the correct molecular weight.
Parameter
Recommended Conditions
Notes
Solvent
Anhydrous DCM, Pyridine (can act as both solvent and base)
Aprotic solvents are preferred.
Base
Pyridine, Triethylamine
A slight excess of base is generally used.
Temperature
Room temperature
Some reactions may require gentle heating.
Stoichiometry
Sulfonyl Chloride (1.1-1.2 eq.)
A slight excess ensures complete consumption of the aminopyrazole.
N-Alkylation of Aminopyrazoles: Tuning Physicochemical Properties
N-alkylation of the exocyclic amino group of aminopyrazoles provides a direct means to modulate the lipophilicity and basicity of the molecule. This modification can also introduce new vectors for interaction with the biological target or block potential sites of metabolism.
Mechanism Insight: The N-alkylation of aminopyrazoles is typically achieved through a nucleophilic substitution reaction (SN2) with an alkyl halide. A base is used to deprotonate the amino group, enhancing its nucleophilicity. The choice of base and reaction conditions is crucial to control the regioselectivity, as the pyrazole ring nitrogens can also undergo alkylation.[3]
Diagram of the N-Alkylation Workflow
Caption: A general workflow for the N-alkylation of an aminopyrazole.
Protocol: General Procedure for N-Alkylation using Sodium Hydride
Materials:
Aminopyrazole derivative
Alkyl halide (e.g., iodomethane, benzyl bromide)
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
To a flame-dried round-bottom flask under an inert atmosphere, add the aminopyrazole (1.0 eq.) and dissolve it in anhydrous DMF or DMSO.
Carefully add sodium hydride (1.1-1.2 eq.) portion-wise at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with care.
Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete deprotonation.
Add the alkyl halide (1.05-1.1 eq.) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction may require heating to proceed at a reasonable rate. Monitor by TLC.
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Regioselectivity Considerations: The N-alkylation of aminopyrazoles can lead to a mixture of products due to the presence of multiple nucleophilic nitrogen atoms. The regioselectivity can be influenced by factors such as the steric hindrance around the nitrogen atoms, the nature of the base and solvent, and the electrophile used.[3] Careful optimization of reaction conditions is often necessary to achieve the desired regioselectivity.
Parameter
Recommended Conditions
Notes
Solvent
Anhydrous DMF, DMSO, THF
Polar aprotic solvents are generally effective.
Base
NaH, K2CO3, Cs2CO3
The choice of base can influence regioselectivity.
Temperature
0 °C to elevated temperatures
Reaction temperature depends on the reactivity of the alkyl halide.
Alkylating Agent
Alkyl iodides > Alkyl bromides > Alkyl chlorides
The reactivity of the alkyl halide follows this trend.
N-Arylation of Aminopyrazoles: Accessing N-Aryl Aminopyrazole Scaffolds
The introduction of an aryl group onto the amino nitrogen of a pyrazole can significantly impact its biological activity by introducing favorable aromatic interactions with the target protein. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are the premier methods for achieving this transformation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It offers a broad substrate scope and high functional group tolerance, making it a go-to method for N-arylation in complex molecule synthesis.
Mechanism Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-aryl amine product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.[6]
Protocol: General Procedure for Buchwald-Hartwig N-Arylation
Materials:
Aminopyrazole derivative
Aryl halide (bromide or iodide)
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
Phosphine ligand (e.g., Xantphos, BINAP)
Base (e.g., Cs2CO3, K3PO4, NaOt-Bu)
Anhydrous Toluene or Dioxane
Procedure:
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), aminopyrazole (1.2 eq.), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (1.5-2.0 eq.) to a reaction vessel.
Add anhydrous, degassed toluene or dioxane.
Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
Purify the crude product by silica gel column chromatography.[7]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction that provides a cost-effective alternative to palladium-catalyzed methods.[8] While traditional Ullmann conditions were often harsh, modern protocols utilize ligands to facilitate the reaction under milder conditions.
Mechanism Insight: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-amido species, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then affords the N-arylated product and regenerates the active Cu(I) catalyst.[9]
Protocol: General Procedure for Ullmann N-Arylation
Materials:
Aminopyrazole derivative
Aryl iodide
Copper(I) iodide (CuI)
Ligand (e.g., L-proline, 1,10-phenanthroline)
Base (e.g., K2CO3, K3PO4)
Anhydrous DMF or DMSO
Procedure:
To a reaction vessel, add the aryl iodide (1.0 eq.), aminopyrazole (1.2-1.5 eq.), CuI (5-20 mol%), ligand (10-40 mol%), and base (2.0 eq.).
Add anhydrous DMF or DMSO.
Heat the reaction mixture to 100-150 °C for 12-48 hours. Monitor by TLC.
Cool the reaction mixture to room temperature and dilute with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with aqueous ammonia solution (to remove copper salts) and brine.
Dry the organic layer, filter, and concentrate.
Purify the crude product by silica gel column chromatography.[10]
- Use freshly distilled/anhydrous solvents and new reagents.- Screen different bases of varying strengths.- For cross-coupling, use a glovebox to exclude oxygen and moisture. Try a different ligand or catalyst.
Formation of Multiple Products
- Lack of regioselectivity (e.g., N1 vs. exocyclic amino derivatization)- Over-derivatization (e.g., diacylation)
- Adjust reaction conditions (temperature, base, solvent) to favor the desired isomer.- Use a protecting group strategy if necessary.- Carefully control the stoichiometry of the reagents.
Decomposition of Starting Material
- Reaction temperature is too high- Incompatible functional groups
- Run the reaction at a lower temperature for a longer time.- Protect sensitive functional groups prior to derivatization.
Difficult Purification
- Byproducts with similar polarity to the product- Residual catalyst or ligand
- Optimize the work-up procedure to remove impurities.- Try a different chromatography eluent system or consider recrystallization.
Conclusion
The derivatization of the amino group on the pyrazole ring is a powerful strategy for the synthesis of novel compounds with potential therapeutic applications. The methods outlined in this guide—acylation, sulfonylation, N-alkylation, and N-arylation—provide a robust toolkit for medicinal chemists and drug development professionals. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently explore the chemical space around the aminopyrazole scaffold, paving the way for the discovery of new and improved medicines.
References
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on their Biological Activities. Current Topics in Medicinal Chemistry, 17(19), 2145-2172. [Link]
This reference is not available.
This reference is not available.
Radi, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
Khlebnikov, V. (2022). Re: Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? [Online forum post]. ResearchGate. [Link]
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
Nikolova, S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(18), 4208. [Link]
Ma, D., et al. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett, 2003(7), 1072-1074. [Link]
This reference is not available.
Katritzky, A. R., et al. (2012). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. International Journal of Advanced Research in Science and Engineering, 1(2). [Link]
This reference is not available.
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
Technical Support Center: Purification of Ethyl 4-Amino-1-Ethyl-1H-Pyrazole-3-Carboxylate
Welcome to the technical support center for the purification of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
The purification of aminopyrazole derivatives is often non-trivial due to the presence of multiple nitrogen atoms which can lead to issues like peak tailing in chromatography and the presence of closely-related isomeric impurities. This guide provides a structured approach to tackling these common problems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.
Q1: What are the most likely impurities in my crude sample?
Understanding potential impurities is the first step to designing a successful purification strategy. Based on common synthetic routes, your crude product may contain:
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like ethyl 2-cyano-3-ethoxyacrylate or ethylhydrazine.
Regioisomers: The reaction of an unsymmetrical hydrazine with a β-ketonitrile or its equivalent can lead to the formation of isomeric pyrazoles. The most common isomer would be ethyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate . These isomers often have very similar polarities, making them difficult to separate by standard chromatography.
N-Alkylation Variants: If the pyrazole nitrogen is deprotonated during the synthesis, you might see side-products from reactions at other positions.
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, especially under acidic or basic workup conditions.
Related Compounds: This molecule is structurally related to Allopurinol Impurity D, which has a similar core but lacks the N-ethyl group.[1]
Q2: My crude product is a dark, viscous oil. How can I crystallize it before attempting a larger-scale purification?
An oily crude product indicates the presence of significant impurities that are depressing the melting point.
Initial Cleanup: First, perform a simple liquid-liquid extraction. Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, water, and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. This step alone can often remove many colored and polar impurities.
Solvent Trituration: After the initial cleanup, attempt trituration. Add a poor solvent in which your product is expected to be sparingly soluble (e.g., diethyl ether, hexane, or a mixture of ethyl acetate/hexane). Stir or sonicate the mixture vigorously. This can often induce crystallization of the desired product, leaving impurities dissolved in the solvent.
Q3: Which purification technique should I start with: recrystallization or column chromatography?
The choice depends on the initial purity and physical state of your crude product. The following decision tree provides a logical workflow.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Organic Chemistry Technical Support Center.Subject: Pyrazole Synthesis Optimization & Troubleshooting
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Pyrazoles are pharmacophores of immense significance, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, their synthesis—particularly via the Knorr condensation—is often plagued by two critical failure points: poor regioselectivity (formation of inseparable isomer mixtures) and reaction stagnation (low yields).
This guide abandons generic textbook advice. Instead, we focus on the kinetic and thermodynamic levers you can pull to force the reaction toward your desired target.
Module 1: Mastering Regioselectivity (The Knorr Conundrum)
User Question:
"I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone. I consistently get a 60:40 mixture of the 1,3- and 1,5-isomers. How can I shift this ratio to >95:5?"
Technical Diagnosis:
This is the classic "Knorr Ambiguity." The reaction outcome is a competition between:
Nucleophilicity: Which hydrazine nitrogen attacks first? (Controlled by electronics/pH).
Electrophilicity: Which carbonyl carbon is more susceptible? (Controlled by sterics/solvation).
Troubleshooting Protocol:
1. The "Fluorinated Solvent" Switch (High Impact)
Standard protic solvents like ethanol often fail to discriminate between transition states. Switching to fluorinated alcohols can drastically improve regioselectivity.[2]
The Fix: Replace Ethanol/Methanol with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
The Mechanism: These solvents are strong hydrogen bond donors (HBD) but poor nucleophiles. They selectively activate the harder carbonyl oxygen via H-bonding, often overriding steric factors.
Evidence: Research indicates that TFE can shift regioisomeric ratios from ~1:1 to >10:1 in favor of the sterically governed product by stabilizing specific polar transition states [1].
2. pH-Controlled Nucleophile Tuning
Scenario: If you need the isomer resulting from the attack of the more substituted hydrazine nitrogen on the less hindered carbonyl.
Action: Run the reaction in glacial acetic acid .
Why: In neutral media, the terminal
is the primary nucleophile. In acid, the hydrazine undergoes protonation equilibria that can deactivate the terminal amine, allowing the internal nitrogen (often more electron-rich due to alkyl donation) to drive the attack, provided steric hindrance isn't prohibitive.
Visualization: Regioselectivity Decision Tree
Figure 1: Decision logic for selecting reaction conditions based on substrate sterics and desired regioisomer.
Module 2: Yield Optimization & Reaction Kinetics
User Question:
"My reaction works but takes 24 hours at reflux, and I see decomposition products. How can I accelerate this without charring my product?"
Technical Diagnosis:
Prolonged heating in oxidative environments (air) leads to hydrazine decomposition (tar formation). You need to increase the rate of the dehydration step (cyclization) without increasing the thermal load on the reagents.
Solution: Microwave-Assisted Synthesis (MAOS)
Microwave irradiation is superior to conventional heating for pyrazole synthesis because the polar transition state (zwitterionic intermediate) couples efficiently with the electromagnetic field, lowering the activation energy [2].
Workup: Cool to RT. If water was used, filter the precipitate. If ethanol, pour into ice water to induce precipitation.
Data Comparison: Conventional vs. Microwave
Parameter
Conventional Reflux (EtOH)
Microwave Irradiation (Water)
Time
8 – 16 Hours
5 – 15 Minutes
Yield
65% – 75%
85% – 96%
Solvent Waste
High (Extraction required)
Low (Filtration often sufficient)
Purity
Moderate (Side products common)
High (Cleaner profile)
Module 3: Green Chemistry & Safety
User Question:
"We are restricted from using chlorinated solvents and need to minimize hydrazine handling risks. What are the alternatives?"
Technical Diagnosis:
Hydrazines are toxic and potentially unstable. Minimizing exposure and waste is critical.
Green Protocol: Aqueous Surfactant-Mediated Synthesis
Water is a poor solvent for organic diketones, leading to phase separation and slow kinetics. By using a surfactant, you create micelles that act as "nanoreactors," concentrating the reactants [3].
The "Micellar" Method:
Medium: Prepare a 0.1 M solution of Sodium Dodecyl Sulfate (SDS) or CTAB in water.
Addition: Add the 1,3-diketone and hydrazine.
Reaction: Stir vigorously at Room Temperature (or mild heat 50°C). The hydrophobic effect forces the organic reactants into the micelle core.
Isolation: The pyrazole product is often less soluble in the micelle than the starting materials and will precipitate out as a solid.
Validation: Filter and wash with water.[2] The filtrate (surfactant solution) can often be reused.
Module 4: Purification of Regioisomers
User Question:
"I have a mixture of isomers. They co-elute on TLC with 20% EtOAc/Hexane. How do I separate them?"
Technical Diagnosis:
Regioisomers of pyrazoles often have nearly identical dipole moments, making silica separation difficult.
Troubleshooting Guide:
TLC Optimization (The "Triangle" Rule):
Do not just change the ratio of Hexane/EtOAc. Change the selectivity group of the solvent.
Try: Toluene/Acetone (aromatic pi-stacking interactions) or DCM/Methanol (different polarity selectivity).
Tip: If spots are overlapping, try running the TLC plate twice (elute, dry, elute again) to amplify small Rf differences.
Chromatography Strategy:
Flash: Use a very shallow gradient (e.g., 0% to 10% EtOAc over 20 column volumes).
HPLC: If flash fails, use a C18 Reverse Phase column.
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Why: The differing hydrophobicity of the substituents (1,3 vs 1,5 positioning) is often better resolved by the C18 chains than by silica adsorption [4].
References
Conicet. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2]
National Institutes of Health (NIH). (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
Thieme Connect. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
Technical Support Center: Sonogashira Cross-Coupling with Iodopyrazoles
Here is a technical support center with troubleshooting guides and FAQs for Sonogashira cross-coupling with iodopyrazoles. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-pro...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a technical support center with troubleshooting guides and FAQs for Sonogashira cross-coupling with iodopyrazoles.
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into troubleshooting the Sonogashira cross-coupling reaction for a particularly important, yet challenging, substrate class: iodopyrazoles. The inherent coordinating ability of the pyrazole nitrogen atom can introduce complexities not always seen with simple aryl halides. This guide follows a logical, question-driven format to address the specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an iodopyrazole is giving low or no yield. What are the primary areas to investigate?
When a reaction fails, it's crucial to systematically evaluate the core components. The most common culprits are catalyst inactivation, poor reagent quality, or suboptimal reaction conditions.
Reagent Purity and Inertness: The Sonogashira reaction requires an oxygen-free environment. Oxygen promotes the primary side reaction: the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling[2][3]. This is particularly problematic in copper-catalyzed variants. Thoroughly degassing your solvents and running the reaction under a robust inert atmosphere (Argon or Nitrogen) is non-negotiable[1].
Substrate-Specific Inhibition: Pyrazoles, being N-heterocycles, can act as ligands and coordinate to the palladium or copper center. This can inhibit catalytic activity. If your iodopyrazole has other coordinating groups (like a free amino group), this effect can be even more pronounced[4]. Careful selection of the supporting ligand on the palladium catalyst is key to mitigating this issue.
Q2: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne. What is happening and how can I prevent it?
This is the classic Glaser-Hay homocoupling byproduct.[2][3] It is an oxidative coupling of your terminal alkyne to form a 1,3-diyne.
Causality: This side reaction is almost exclusively mediated by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[2] The copper acetylide intermediate, which is essential for the main Sonogashira cycle, can be intercepted by an oxidant, leading to dimerization.[2]
Solutions:
Rigorous Degassing: The most immediate solution is to improve your anaerobic technique. Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
Go Copper-Free: The most definitive way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[5][6][7] This approach has become increasingly popular to avoid homocoupling byproducts, although it may require different ligands, bases, or higher temperatures to achieve comparable reaction rates.[6][7]
Minimize Oxygen Exposure: Some researchers have found that using a dilute hydrogen atmosphere (mixed with nitrogen or argon) can drastically reduce homocoupling.[3]
Q3: The reaction starts but then stalls, leaving a mixture of starting material and product. What could be causing this catalyst deactivation?
Catalyst deactivation with N-heterocyclic substrates like iodopyrazoles is a common challenge.
Ligand Poisoning: The pyrazole nitrogen itself can coordinate to the palladium catalyst, occupying a coordination site needed for the catalytic cycle to proceed. If the pyrazole substrate concentration is high relative to the supporting ligand (e.g., triphenylphosphine), it can effectively act as a competitive inhibitor.
Solution - Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can often overcome this.[8][9] These ligands form more stable and reactive complexes with palladium, making them less susceptible to displacement by the pyrazole substrate.[8][10]
Solution - Slow Addition: In some cases, slowly adding the iodopyrazole substrate to the reaction mixture via a syringe pump can keep its instantaneous concentration low, minimizing catalyst inhibition.
In-Depth Troubleshooting Guide
Problem Area 1: Catalyst & Ligand Selection
The choice of the palladium source and its associated ligand is the single most important parameter for a successful coupling with a challenging substrate like an iodopyrazole.
Which palladium catalyst should I start with?
For initial screening, PdCl₂(PPh₃)₂ is a robust and air-stable Pd(II) precatalyst. Pd(PPh₃)₄ is also common but is a Pd(0) source and more sensitive to air. For difficult couplings, generating the active Pd(0) species in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a specific ligand often gives superior results.[8]
My reaction isn't working with standard PPh₃. What ligand should I try next?
Triphenylphosphine (PPh₃) can be insufficient for electron-rich or sterically hindered heterocycles. The pyrazole ring can compete with PPh₃ for binding to the palladium center.
Bulky, Electron-Rich Phosphines: Ligands like P(t-Bu)₃, XPhos, or SPhos are more strongly donating and create a more reactive catalytic center, often accelerating the rate-limiting oxidative addition step.[8]
N-Heterocyclic Carbenes (NHCs): NHC ligands are excellent σ-donors and form very stable palladium complexes that are resistant to deactivation.[7][10] PEPPSI-type precatalysts are commercially available and highly effective for challenging substrates.[9]
Catalyst/Ligand System
Typical Loading (mol%)
Key Advantages
Considerations for Iodopyrazoles
PdCl₂(PPh₃)₂ / CuI
Pd: 1-5%, Cu: 2-10%
Inexpensive, readily available, good starting point.
May be prone to catalyst inhibition by the pyrazole nitrogen.
Pd(PPh₃)₄ / CuI
Pd: 1-5%, Cu: 2-10%
Pre-activated Pd(0) source, mild conditions often possible.
Air-sensitive, requires careful handling.
Pd(OAc)₂ + XPhos/SPhos
Pd: 1-2%, Ligand: 2-4%
High reactivity, good for challenging substrates, often allows for lower catalyst loading.
More expensive, requires in situ catalyst formation.
PEPPSI™-IPr
1-3%
Highly stable and active, excellent for heteroaromatic substrates.
Often used in copper-free protocols.
Problem Area 2: Base and Solvent Effects
Which base is best for iodopyrazoles?
The base deprotonates the terminal alkyne to form the reactive acetylide species.[1]
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices. They often act as both the base and a solvent or co-solvent. Ensure they are distilled and dry, as amine oxides can interfere with the reaction.[11]
Inorganic Bases: For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be superior, particularly in copper-free setups. They are less likely to have side reactions with the substrate.
What is the best solvent?
The solvent must solubilize all components and be appropriately degassed.
Amine Solvents: Using an amine base like Et₃N as the solvent is a classic approach.
Aprotic Polar Solvents: DMF, Dioxane, and Acetonitrile are excellent choices that can solubilize a wide range of substrates and reagents.[4][12]
Apolar Solvents: Toluene can also be effective, often used in a mixture with the amine base (e.g., 3:1 Toluene:Et₃N).[13]
Visualizing the Process
Understanding the underlying mechanisms can greatly aid in troubleshooting.
The Sonogashira Catalytic Cycle
This diagram illustrates the interplay between the palladium and copper cycles in a traditional Sonogashira coupling. Problems often arise when one of these cycles is interrupted, for instance, by catalyst decomposition or side reactions.
Caption: Fig 1. The Sonogashira Catalytic Cycle
Troubleshooting Decision Tree
When a reaction underperforms, this flowchart can guide your diagnostic process.
Caption: Fig 2. Troubleshooting Decision Tree
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of an Iodopyrazole
This protocol is a robust starting point for coupling an iodopyrazole with a terminal alkyne.[4]
Materials:
Iodopyrazole (1.0 equiv)
Terminal Alkyne (1.2-1.5 equiv)
PdCl₂(PPh₃)₂ (2 mol%)
Copper(I) Iodide (CuI) (4 mol%)
Triethylamine (Et₃N)
Toluene
Anhydrous Sodium Sulfate (Na₂SO₄)
Schlenk flask or similar reaction vessel
Procedure:
Setup: To a dry Schlenk flask under a positive pressure of Argon, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
Solvent Addition: Add a degassed 3:1 mixture of Toluene:Et₃N to the flask. Stir the mixture for 10-15 minutes at room temperature. The solution should be a clear, yellowish color.
Reagent Addition: Add the iodopyrazole (1.0 equiv) followed by the terminal alkyne (1.2 equiv) to the reaction flask.
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Iodopyrazole
This protocol is recommended if Glaser homocoupling is a persistent issue.
Materials:
Iodopyrazole (1.0 equiv)
Terminal Alkyne (1.5 equiv)
Pd(OAc)₂ (2 mol%)
XPhos (4 mol%)
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
Anhydrous, degassed Dioxane
Schlenk flask
Procedure:
Catalyst Pre-formation: In a dry Schlenk flask under Argon, combine Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv) in anhydrous, degassed dioxane. Stir for 15 minutes at room temperature.
Reagent Addition: To the catalyst mixture, add the iodopyrazole (1.0 equiv), the terminal alkyne (1.5 equiv), and Cs₂CO₃ (2.0 equiv).
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress.[4]
Work-up and Purification: Follow steps 5-7 as described in Protocol 1.
References
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
Copper-free Sonogashira coupling - The chemical reaction d
Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem.
Copper-free Sonogashira cross-coupling reactions: an overview - PMC.
Sonogashira Coupling Reaction with Diminished Homocoupling.
Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
Sonogashira Coupling - Organic Chemistry Portal.
Sonogashira coupling - Wikipedia.
Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET G
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
What is the best procedure for Sonogashira coupling?
stability issues of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate under acidic conditions
Technical Support Center: Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate Welcome to the dedicated technical support guide for ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, s...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
Welcome to the dedicated technical support guide for ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this compound, particularly under acidic conditions. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate in acidic environments.
Q1: What is the primary stability issue I should be concerned about when working with ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate under acidic conditions?
The principal and most immediate stability concern is the acid-catalyzed hydrolysis of the ethyl ester functional group .[1][2][3] This reaction converts the ester into its corresponding carboxylic acid, 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid, and ethanol. This is a common degradation pathway for all carboxylic acid esters and is significantly accelerated in the presence of acid and water.[3][4]
Q2: Is the pyrazole ring itself susceptible to degradation in acid?
The pyrazole ring is an aromatic heterocyclic system and is generally robust and resistant to degradation under typical acidic conditions used in pharmaceutical research.[5][6] While extremely harsh conditions can cause ring opening, the primary degradation pathway you will encounter is ester hydrolysis.[5] Protonation of the ring's nitrogen atoms will occur in strong acid, forming a pyrazolium cation, but this does not typically lead to ring cleavage.[5]
Q3: What factors will accelerate the degradation of my compound?
The rate of acid-catalyzed ester hydrolysis is primarily influenced by four factors:
pH: The lower the pH (higher the acid concentration), the faster the rate of hydrolysis.
Temperature: Increased temperature provides the necessary activation energy for the hydrolysis reaction, significantly accelerating the degradation rate.
Water Content: Water is a reactant in the hydrolysis process. Reactions in aqueous acidic solutions will show more significant degradation than those in anhydrous acidic organic solvents.
Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.
Q4: How can I minimize the degradation of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate during my experiments?
To preserve the integrity of the compound, consider the following strategies:
Temperature Control: Perform reactions at the lowest effective temperature. If possible, run reactions at 0°C or even sub-ambient temperatures.
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous acidic conditions to minimize the water available for hydrolysis.
Reaction Time: Limit the exposure time to acidic media. Quench the reaction as soon as it is complete.
pH Management: Use the mildest acidic conditions (highest possible pH) that still effectively catalyze your desired transformation.
Work-up Strategy: Neutralize the acidic conditions promptly during the work-up procedure using a weak base (e.g., sodium bicarbonate solution) to prevent further degradation.
This guide provides a problem-and-solution framework for specific issues you might encounter during your research.
Problem 1: An unexpected, more polar peak appears in my HPLC chromatogram post-reaction or during a stability study.
Probable Cause: This new peak is almost certainly the primary degradation product, 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid . Carboxylic acids are significantly more polar than their corresponding ethyl esters, causing them to elute earlier on a reversed-phase HPLC column.
Troubleshooting & Validation Steps:
Co-injection: If a standard of the carboxylic acid is available, perform a co-injection with your sample. The peak should merge and increase in area.
LC-MS Analysis: Analyze the sample by LC-MS. The mass of the new peak should correspond to the calculated mass of the hydrolyzed product (C₆H₉N₃O₂ for the ester, C₄H₅N₃O₂ for the core acid after losing the ethyl group).
Forced Degradation: Intentionally degrade a small sample of the starting material by heating it in a dilute acid (e.g., 1M HCl) and monitor the formation of the new peak by HPLC. This confirms the identity of the degradant. See Protocol 2 for a detailed method.
Problem 2: My reaction yield is consistently low when using this compound as a starting material in an acidic medium.
Probable Cause: The rate of degradation via ester hydrolysis may be competing with or exceeding the rate of your desired reaction. The starting material is being consumed by this parallel degradation pathway, thus lowering the yield of your target molecule.
Troubleshooting & Validation Steps:
Reaction Monitoring: Set up a time-course study. Take aliquots from the reaction mixture at regular intervals and analyze them by HPLC. Quantify the consumption of starting material, the formation of your desired product, and the formation of the hydrolysis byproduct.
Optimize Reaction Conditions:
Lower the Temperature: As a first step, significantly reduce the reaction temperature.
Change the Acid Catalyst: If using a protic acid in an aqueous environment, consider switching to a Lewis acid or using an acid catalyst in an anhydrous organic solvent to suppress the hydrolysis pathway.
Order of Addition: If possible, add the ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate to the reaction mixture last, after the other reagents have been pre-mixed and brought to the target temperature, to minimize its exposure time.
Problem 3: The solubility of my compound changes dramatically, or it precipitates out of an organic solvent after adding an acid.
Probable Cause: This is likely due to salt formation and does not necessarily indicate degradation. The amino group at the 4-position and the nitrogen atoms in the pyrazole ring are basic.[5][7] In the presence of an acid (e.g., HCl, TFA), they will be protonated to form an ammonium salt. These salts are often much less soluble in non-polar organic solvents (like dichloromethane or ethyl acetate) compared to the free base.
Troubleshooting & Validation Steps:
Characterize the Precipitate: Isolate the solid and analyze it by NMR. You should see the characteristic peaks of the parent molecule, although some chemical shifts may be altered due to protonation. The ester peaks should still be present.
Solvent Selection: If salt formation is problematic for your reaction, switch to a more polar solvent (e.g., methanol, acetonitrile) that can better solvate the ionic species.
Confirm Integrity: Dissolve the precipitate in a suitable solvent (like DMSO-d6 or D₂O) and run an HPLC analysis. If no significant hydrolysis has occurred, you should primarily see the peak for your starting material.
The degradation of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate in acid follows a well-established multi-step mechanism.[1] Understanding this pathway is key to controlling it.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Experimental Workflow for Stability Assessment
A systematic approach is required to quantify the stability of your compound. The following workflow outlines the key steps for a forced degradation study.
Caption: Workflow for a forced degradation study.
Protocols
Protocol 1: Validated RP-HPLC Method for Stability Monitoring
This method is designed to separate the parent ester from its more polar carboxylic acid degradant.
Parameter
Recommended Condition
Rationale
HPLC System
Standard HPLC with UV Detector
Widely available and suitable for chromophoric pyrazoles.[8][9]
Column
C18, 4.6 x 150 mm, 5 µm
Provides excellent separation for moderately polar compounds.[8][10]
Mobile Phase A
0.1% Formic Acid in Water
Acidifier improves peak shape and ensures consistent ionization.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Common organic modifier for reversed-phase chromatography.
Gradient
10% B to 90% B over 15 min
Ensures elution of both the polar degradant and the less polar parent.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp
30 °C
Provides reproducible retention times.
Detection (UV)
~254 nm (or λmax)
Pyrazole systems typically absorb strongly in this UV range.
Injection Vol
10 µL
Standard volume; adjust based on concentration.
Procedure:
Prepare mobile phases and thoroughly degas.
Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes.
Prepare samples by dissolving in a 50:50 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL.
Inject the sample and run the gradient method.
Expected Result: The carboxylic acid degradant will have a shorter retention time than the parent ethyl ester.
Protocol 2: Forced Degradation Study in Acidic Conditions
This protocol is used to confirm the degradation pathway and identify primary degradants.
Materials:
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
1M Hydrochloric Acid (HCl)
1M Sodium Hydroxide (NaOH)
Acetonitrile (HPLC grade)
Deionized Water
HPLC vials and heating block or water bath
Procedure:
Prepare Sample: Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution.
Time Zero (T=0) Sample: Transfer 1 mL of the stock solution to an HPLC vial. This is your undegraded reference sample.
Acid Degradation: In a separate vial, mix 1 mL of the stock solution with 1 mL of 1M HCl.
Incubation: Place the vial in a heating block set to 60°C.
Time Point Sampling: After desired time points (e.g., 2, 8, and 24 hours), remove 100 µL of the reaction mixture.
Quenching: Immediately add 100 µL of 1M NaOH to neutralize the acid and stop the degradation. Add 800 µL of the 50:50 acetonitrile/water diluent.
Analysis: Analyze the T=0 and all quenched time point samples using the HPLC method described in Protocol 1 .
Data Interpretation: Compare the chromatograms. You should observe a decrease in the peak area of the parent compound and a corresponding increase in the peak area of the hydrolysis product over time.
References
Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]
Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry. [Link]
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
Ester Hydrolysis. (2024, October 26). Save My Exams. [Link]
A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 11). ResearchGate. [Link]
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.). National Institutes of Health. [Link]
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023, February 3). MDPI. [Link]
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of ChemTech Applications. [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC. [Link]
Basic Guide on Pyrazolones: Features and Applications. (2023, December 13). Prima Chemicals. [Link]
Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop. (2008, December 1). PubMed. [Link]
Welcome to the Pyrazole Synthesis Technical Support Center. Ticket Status: OPEN Subject: Workup, Purification, and Troubleshooting of Pyrazole Scaffolds Assigned Specialist: Senior Application Scientist Introduction: The...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Pyrazole Synthesis Technical Support Center.
Ticket Status: OPEN
Subject: Workup, Purification, and Troubleshooting of Pyrazole Scaffolds
Assigned Specialist: Senior Application Scientist
Introduction: The Amphoteric Trap
Pyrazole synthesis (commonly via Knorr condensation or 1,3-dipolar cycloaddition) presents a unique set of workup challenges. Unlike standard organic intermediates, pyrazoles are amphoteric in nature.
Weak Base: The pyridine-like nitrogen (
) can accept a proton ( of conjugate acid ).
Weak Acid: In
-unsubstituted pyrazoles, the pyrrole-like nitrogen () can donate a proton ().
Why this matters: Standard acidic or basic washes often fail. If you wash with strong acid, you protonate the product and lose it to the aqueous layer. If you wash with strong base, you may deprotonate the
, forming a water-soluble anion.
This guide provides the precise protocols to navigate these pKa boundaries, remove toxic hydrazine, and separate stubborn regioisomers.
Module 1: The "Sweet Spot" Extraction Protocol
Target Issue: Removal of excess hydrazine without losing product.
Applicability: Knorr Synthesis (1,3-diketone + hydrazine).[1]
Excess hydrazine is toxic, unstable, and difficult to remove via evaporation due to its high boiling point and azeotrope formation. The most effective removal method relies on the
between hydrazine () and the pyrazole product ().
The Protocol
Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
The pH Swing (Critical Step):
Wash the organic layer with 0.5 M HCl or a Phosphate Buffer adjusted to pH 4–5 .
) is protonated () and remains in the aqueous layer. The Pyrazole () remains neutral and stays in the organic layer.
Wash: Wash the organic layer with brine to remove residual water/salts.
Dry & Concentrate: Dry over
and concentrate in vacuo.
Visualization: The pH Selection Logic
Caption: Figure 1. Thermodynamic logic for separating pyrazoles from hydrazine based on pKa differentials.
Module 2: Taming the Silica (Chromatography)
Target Issue: "Tailing" or "streaking" on TLC and columns; poor separation.
Pyrazoles are hydrogen bond donors (
) and acceptors (). They interact strongly with the acidic silanol groups () on standard silica gel, causing peak broadening.
Troubleshooting Guide
Symptom
Root Cause
Corrective Action
Streaking on TLC
Acidic interaction with silica.
Pre-treat Plate: Dip TLC plate in 5% Triethylamine (TEA)/Hexane and dry before spotting.
Broad Peaks (Column)
Product "sticking" to column.
Mobile Phase Modifier: Add 1% TEA or 1% to the eluent (e.g., 1% TEA / 49% EtOAc / 50% Hexane).
Product stuck at baseline
High polarity of pyrazole.
Switch Stationary Phase: Use Neutral Alumina instead of Silica. Alternatively, methylate the (if structure permits) to lower polarity.
Module 3: Regioisomer Resolution (1,3- vs. 1,5-)
Target Issue: Obtaining a single isomer from a mixture.
In the condensation of unsymmetrical 1,3-diketones with substituted hydrazines, you often get a mixture of 1,3-substituted and 1,5-substituted pyrazoles.
Separation Strategy
Crystallization (First Line of Defense):
1,5-isomers are generally more sterically crowded and often have higher melting points and lower solubility in non-polar solvents than 1,3-isomers.
Protocol: Dissolve crude mixture in minimal hot Ethanol. Add water dropwise until turbidity appears.[5] Cool slowly. The 1,5-isomer often precipitates first.
Chromatography (Rf Differential):
1,3-isomers are typically less polar (higher Rf) than 1,5-isomers because the N-substituent is further from the C-substituents, reducing steric strain and dipole moment.
Solvent System: Toluene/Acetone (9:1) often provides better separation than Hexane/EtOAc for these isomers.
Visualization: Regioisomer Workflow
Caption: Figure 2. Decision tree for regioisomer separation. Note that N-H pyrazoles exist in tautomeric equilibrium and cannot be separated as isomers without derivatization.
Module 4: Frequently Asked Questions (FAQ)
Q: My pyrazole is an oil and won't crystallize. What now?A: Pyrazoles are notorious for "oiling out."
The Fix: Convert the pyrazole to a salt. Dissolve the oil in diethyl ether and bubble HCl gas (or add HCl in dioxane). The Pyrazole Hydrochloride salt is usually a stable, crystalline solid that is easily filtered and purified.
Q: I used excess hydrazine hydrate, and now I have a dangerous emulsion.A: Emulsions often occur due to the density match between the aqueous hydrazine and organic solvents.
The Fix: Filter the emulsion through a pad of Celite. If that fails, add saturated NaCl (brine) to increase the density of the aqueous phase, forcing separation.
Q: Can I use UV to detect my pyrazole?A: Yes, but be careful. Simple alkyl pyrazoles have weak UV absorbance (often <210 nm). If your pyrazole lacks an aryl group, use Iodine staining or Potassium Permanganate (
) dip for TLC visualization.
References
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines. Chemical Reviews, 111(11), 6984–7034.
Maddaluno, J., et al. (2021). Tautomerism in Pyrazoles: A Review. European Journal of Organic Chemistry. (General reference for tautomeric equilibrium logic).
Reich, H. J. (2025).[6] pKa Data Compilation. University of Wisconsin-Madison. (Source for Pyrazole pKa values). Link
Technical Support Center: Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
Welcome to the technical support guide for the synthesis of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. This critical building block is frequently utilized in the development of pharmaceuticals, and its purity is pa...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. This critical building block is frequently utilized in the development of pharmaceuticals, and its purity is paramount. This guide provides in-depth, experience-based answers to common challenges encountered during its synthesis, focusing on the identification and mitigation of impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this molecule?
A1: The most prevalent and industrially scalable method is the cyclocondensation reaction between ethyl 2-cyano-3-ethoxyacrylate and ethylhydrazine.[1][2] This reaction is typically performed in an alcoholic solvent, such as ethanol, under reflux conditions. The reaction proceeds through a nucleophilic attack of the ethylhydrazine on the electron-deficient alkene of the acrylate, followed by intramolecular cyclization and elimination of ethanol to form the pyrazole ring.
Q2: What is the single most critical impurity I should be aware of?
A2: The most significant and often difficult-to-separate impurity is the regioisomer, ethyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate.[3] Its formation is a common challenge in pyrazole syntheses involving unsymmetrical hydrazines like ethylhydrazine.[3] The physical properties of the 5-amino isomer are very similar to the desired 4-amino product, complicating purification efforts.
Q3: Why is controlling reaction temperature so important?
A3: Temperature control is crucial for minimizing the formation of byproducts. While reflux is often used to drive the reaction to completion, excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials or the product, and potentially promote the formation of undesired side products. Some related syntheses recommend lower temperatures to minimize byproduct formation.[4]
Q4: My final product is off-color (yellow or brown). What is the likely cause?
A4: Discoloration is often due to the presence of oxidized impurities or residual starting materials. The ethyl 2-cyano-3-ethoxyacrylate starting material can be prone to polymerization or degradation, leading to colored byproducts. Inadequate purification is the primary reason these impurities are carried through to the final product.
Section 2: Troubleshooting Guide: From Synthesis to Purification
This section addresses specific experimental observations and provides a logical path to diagnose and solve the underlying issues.
Workflow: General Troubleshooting Approach
Here is a general workflow for diagnosing issues in your synthesis.
Caption: General troubleshooting workflow for synthesis issues.
Issue 1: My LC-MS/NMR shows a significant peak with the same mass as my product, but with a different retention time or chemical shift.
Probable Cause: You have likely formed the ethyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate regioisomer. The reaction of ethylhydrazine with the asymmetric ethyl 2-cyano-3-ethoxyacrylate can proceed via two pathways.
Causality: Ethylhydrazine has two non-equivalent nitrogen atoms. Nucleophilic attack can occur from either the substituted nitrogen (N1) or the unsubstituted terminal nitrogen (N2). Attack from N1 leads to the desired 4-amino product, while attack from N2 leads to the 5-amino isomer. The regioselectivity can be influenced by solvent and temperature.[3] Using fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some pyrazole formations, though this is typically for reactions with 1,3-diketones.[5]
Diagram: Formation of Regioisomers
Caption: Reaction pathways leading to the desired product and its regioisomer.
Troubleshooting Steps:
Confirm Identity: Use 2D NMR techniques (like NOESY or HMBC) to confirm the structure. A key difference is the correlation of the N-ethyl protons to the pyrazole ring carbons.
Chromatographic Separation: The isomers are often difficult to separate by standard recrystallization. Flash column chromatography is the most effective method.[3][6]
Recommended Conditions: Use a silica gel stationary phase. Start with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.[6] The polarity difference between the isomers is slight, so a shallow gradient is recommended for optimal separation.
Optimize Reaction Conditions: To prevent formation in future batches, consider modifying the reaction solvent. While ethanol is common, exploring alternative solvents may alter the regioselectivity.
Issue 2: My crude product contains a significant amount of a lower molecular weight impurity, identified as 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid.
Probable Cause: This is due to the hydrolysis of the ethyl ester group.
Causality: The ester is susceptible to hydrolysis, especially if the reaction work-up involves strongly acidic or basic aqueous solutions, or if there is significant water content in the reaction solvent or starting materials. This can also occur during prolonged heating.
Troubleshooting Steps:
Neutral Work-up: Ensure any aqueous washes during the work-up are performed with neutral solutions like brine or deionized water. Avoid strong acids or bases.
Anhydrous Conditions: Use anhydrous solvents (e.g., anhydrous ethanol) and ensure starting materials are dry.
Purification: The carboxylic acid impurity is typically much more polar than the desired ester product. It can be removed by:
Aqueous Wash: A mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up can extract the acidic impurity into the aqueous layer. Be cautious not to use a strong base, which could promote further hydrolysis of the desired product.
Chromatography: The acid will have a much lower Rf on a silica gel TLC plate and will elute much later (or not at all) during column chromatography compared to the ester product.
Issue 3: My yield is consistently low, and TLC/LC-MS analysis shows unreacted starting materials.
Probable Cause: The reaction has not gone to completion.
Causality: This can be due to several factors:
Insufficient Reaction Time/Temperature: The cyclization may be slow under the current conditions.
Poor Quality Reagents: Ethylhydrazine can degrade over time. Ethyl 2-cyano-3-ethoxyacrylate can also be of poor quality.[7]
Stoichiometry: Inaccurate measurement of reagents.
Troubleshooting Steps:
Verify Reagent Quality: Use freshly opened or properly stored ethylhydrazine. Verify the purity of your ethyl 2-cyano-3-ethoxyacrylate via NMR or GC-MS.
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. Continue refluxing until the limiting starting material is consumed. A typical reflux time is several hours.[1][8]
Increase Temperature: If extending the time is not effective, a modest increase in temperature (by switching to a higher-boiling solvent like n-propanol) could be considered, but monitor for byproduct formation.
Check Stoichiometry: Ensure an accurate 1:1 molar ratio of the reactants is used.
Protocol 3.1: Standard HPLC-MS Method for Impurity Profiling
This protocol provides a general method for separating the desired product from its key impurities.
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: Start at 10% B, hold for 1 min, ramp to 95% B over 8 minutes, hold for 2 min, return to 10% B and re-equilibrate.
Flow Rate: 0.4 mL/min
Injection Volume: 2 µL
Detection: UV at 254 nm and ESI+ Mass Spectrometry.
Expected Elution Order: Hydrolysis Product -> Desired Product ≈ Regioisomer -> Starting Material 1. (Note: The desired product and its regioisomer may co-elute or be very closely resolved).
Protocol 3.2: Recrystallization for High Purity
Recrystallization is effective for removing baseline impurities and improving color but may be ineffective for separating the key regioisomer.
Solvent Selection: A mixture of ethanol and water, or isopropanol and heptane, is a good starting point. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Procedure:
a. Dissolve the crude solid in a minimal amount of the hot solvent (or solvent mixture).
b. If the solution is colored, you can add a small amount of activated carbon and hot filter the solution through celite to remove colored impurities.
c. Allow the solution to cool slowly to room temperature.
d. Further cool the flask in an ice bath to maximize crystal formation.
e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
f. Dry the purified crystals under vacuum.
Section 4: References
Journal of Chemical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]
Google Patents. (2007). Process for the preparation of 4-aminopyrazole derivatives. Retrieved from
PubMed Central (PMC). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
ACS Publications. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
MDPI. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
ResearchGate. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
ResearchGate. (2009). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]
PubMed Central (PMC). (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
ResearchGate. (n.d.). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from [Link]
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
RSC Publishing. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Retrieved from [Link]
Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Retrieved from
Google Patents. (2011). Process for the preparation of a pyrazole derivative. Retrieved from
PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]
PubMed Central (PMC). (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
RSC Publishing. (n.d.). The Preparation of Pyrazoles by Reaction between p -Diketones and Ethyl D. Retrieved from [Link]
ResearchGate. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
Technical Support Center: Pyrazole Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of pyrazole derivatives. It is designed to move beyond sim...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of pyrazole derivatives. It is designed to move beyond simple protocols, offering a framework for logical troubleshooting and solvent selection based on an understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when selecting a recrystallization solvent for a pyrazole derivative?
The ideal solvent for recrystallizing any compound, including pyrazoles, must satisfy several criteria.[1] The primary principle is that the target compound should be highly soluble in the solvent at its boiling point but poorly soluble at low or room temperatures.[2][3] This temperature-dependent solubility differential is the driving force for crystal formation upon cooling.[3]
Beyond this core principle, several other factors are crucial:
Polarity Matching: The general rule of "like dissolves like" is a good starting point. Pyrazole's polarity is influenced by the substituents on its ring.[4] Unsubstituted 1H-pyrazole is more soluble in polar organic solvents like ethanol, methanol, and acetone than in water.[5] For substituted pyrazoles, consider the overall polarity imparted by the functional groups.[4]
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[2][6]
Solvent's Boiling Point: The solvent's boiling point should be lower than the melting point of the pyrazole derivative to prevent the compound from "oiling out" (melting before it dissolves).[3][7] However, a very low boiling point (e.g., diethyl ether, boiling at 35°C) may not provide a large enough temperature gradient for efficient crystallization.[3]
Chemical Reactivity: The solvent must be chemically inert and not react with the pyrazole compound.[1][6]
Volatility: A volatile solvent is easier to remove from the final crystals during the drying process.[1][7]
Q2: How do substituents on the pyrazole ring affect solvent choice?
Substituents are a major determinant of a pyrazole derivative's physical properties, including its solubility.[4]
Polar Groups: The presence of polar functional groups (e.g., -NH₂, -OH, -COOH) can increase the compound's polarity and its potential for hydrogen bonding. This often increases solubility in more polar solvents like alcohols (ethanol, methanol) and water.[4] For amino-pyrazoles, for instance, forming a salt can be a strategy to facilitate crystallization.
Nonpolar/Lipophilic Groups: Large, nonpolar groups (e.g., long alkyl chains, phenyl groups, bromo-phenyl groups) decrease aqueous solubility and favor less polar solvents like toluene, cyclohexane, or heptane.[4][8]
Ionizable Groups: For pyrazoles with acidic or basic functional groups, the pH of the solvent system can dramatically impact solubility.[4] Adjusting the pH can be a powerful tool to control the crystallization process. Another technique involves forming acid addition salts, which often crystallize readily, and can then be neutralized to recover the pure pyrazole.[9][10]
Q3: What are the advantages and disadvantages of using a mixed-solvent system?
A mixed-solvent (or binary solvent) system is employed when no single solvent meets the ideal solubility criteria.[2] This technique involves a "good" solvent in which the pyrazole is highly soluble and a miscible "poor" or "anti-solvent" in which it is sparingly soluble.[4][9]
Advantages:
Fine-Tuned Solubility: Allows for precise control over the solution's solvating power, enabling crystallization of compounds that are too soluble or too insoluble in common single solvents.
Wider Applicability: Greatly expands the range of compounds that can be purified by recrystallization. Common pairs include ethanol/water, ethyl acetate/hexanes, and acetone/water.[11][12]
Disadvantages:
Increased Risk of Oiling Out: The compound may separate as a liquid (oil) if the solvent composition changes too rapidly or if the boiling point of the mixture is above the compound's melting point.[13]
Complexity: Requires careful, dropwise addition of the anti-solvent to the hot solution until turbidity (cloudiness) appears, followed by re-addition of a small amount of the "good" solvent to redissolve the initial precipitate before slow cooling.[4]
Q4: Are there "green" or more sustainable solvent alternatives for pyrazole recrystallization?
Yes, the principles of green chemistry are increasingly being applied to purification processes.[14] For pyrazole synthesis and purification, several greener alternatives are being explored:
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an excellent green choice, particularly for polar pyrazole derivatives or when used as an anti-solvent with a miscible organic solvent like ethanol.[15][16]
Ethanol: Often derived from renewable resources, ethanol is a versatile and relatively benign solvent for many pyrazole recrystallizations.[17][18]
Deep Eutectic Solvents (DESs): These are emerging as sustainable alternatives to traditional volatile organic compounds. DESs are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. They offer advantages like low volatility and tunable properties, though their application is still an active area of research.[19]
Solvent-Free or Minimal-Solvent Conditions: Some modern synthetic methods aim to minimize solvent use altogether, which simplifies purification and reduces waste.[20]
Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, providing both the "what to do" and the "why it works."
Q5: My pyrazole derivative won't dissolve, even in a boiling solvent. What should I do?
This indicates a significant mismatch between the polarity of your compound and the solvent.
Root Cause Analysis: Your pyrazole is likely nonpolar if it fails to dissolve in polar solvents like ethanol, or highly polar/ionic if it fails to dissolve in nonpolar solvents like hexanes. The crystal lattice energy may also be very high.[4]
Troubleshooting Steps:
Systematic Solvent Screening: Test the solubility of a small amount (~10-20 mg) of your crude material in a range of solvents (~0.5 mL) with varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, hexanes).[2] Observe solubility at room temperature and then upon heating.
Increase Solvent Volume: You may simply be using an insufficient volume of solvent. Cautiously add more hot solvent until the compound dissolves. Be aware that excessive solvent will reduce your final yield.[13]
Switch to a Mixed-Solvent System: If no single solvent is effective, identify a "good" solvent that dissolves your compound and a miscible "poor" solvent. Use the mixed-solvent protocol.[4]
Q6: My pyrazole derivative "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[21][22] This happens when the temperature of the solution is higher than the melting point of the compound at that degree of saturation.[23] It is a common problem, especially with impure compounds (which have a depressed melting point) or when using mixed-solvent systems.[13]
Root Cause Analysis: The primary cause is that the solution became supersaturated at a temperature above the compound's melting point.[23] This can be due to a low-melting compound, high levels of impurities, or cooling the solution too rapidly.[21][23]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an "oiling out" event.
Q7: No crystals are forming, even after the solution has cooled completely. What's wrong?
This is a common issue that typically points to one of two problems: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[13]
Root Cause Analysis:
Excess Solvent: The most frequent cause. If too much solvent is present, the solution may not become saturated upon cooling, preventing crystallization.[13]
Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus). Sometimes, spontaneous nucleation does not occur, resulting in a stable, supersaturated solution.[13]
Troubleshooting Steps:
Induce Nucleation:
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites.[13]
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[13]
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then attempt to cool and crystallize again.[13]
Drastic Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility. This should be a last resort, as rapid cooling can trap impurities.[4]
Q8: My final crystal yield is very low. How can I improve it?
A low yield can result from several factors throughout the recrystallization process.
Root Cause Analysis:
Using a large excess of solvent.
Premature crystallization during a hot filtration step.
The compound having significant solubility in the cold solvent.
Incomplete transfer of material between flasks.
Troubleshooting Steps:
Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product.[1]
Pre-heat Equipment: If performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor to prevent the product from crashing out on the cold glass.[4]
Thorough Cooling: Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize precipitation.[9]
Second Crop: Collect the filtrate (mother liquor) and reduce its volume by boiling. Upon cooling, a second, though likely less pure, crop of crystals may be obtained.
Data & Protocols
Table 1: Properties of Common Solvents for Pyrazole Recrystallization
This table provides a starting point for solvent selection. The choice depends heavily on the specific pyrazole derivative.[4][9]
managing exothermic reactions in pyrazole synthesis
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis Topic: Thermal Safety & Selectivity Control in Knorr-Type Pyrazole Synthesis Audience: Process Chemists, Scale-up Engineers, and R&D Scientist...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
Topic: Thermal Safety & Selectivity Control in Knorr-Type Pyrazole Synthesis
Audience: Process Chemists, Scale-up Engineers, and R&D Scientists
Version: 2.4 (Current Standards)
Introduction: The Thermal Paradox of Pyrazoles
Welcome to the technical support hub for heterocyclic synthesis. You are likely here because you are scaling up a Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls) and have encountered the critical "Thermal Paradox":
Kinetic Burst: The initial condensation is rapid and highly exothermic, posing a runaway risk.
Thermodynamic Necessity: The subsequent dehydration/cyclization often requires sustained heat (reflux) to drive the reaction to completion and ensure the correct regioisomer.
This guide provides the protocols to navigate this transition safely, ensuring you don't compromise the safety of your vessel or the selectivity of your product.
Before touching a reactor, you must quantify the energy potential of your specific substrate. Do not rely on generic literature values; substituent effects (e.g., electron-withdrawing trifluoromethyl groups) significantly alter reaction enthalpy.
Q: How do I determine the Maximum Temperature of Synthesis (MTSr) for my specific reaction?
A: You must perform a differential scanning calorimetry (DSC) or reaction calorimetry (RC1) study.
The Protocol:
Measure Heat of Reaction (
): Typically ranges from -150 to -250 kJ/mol for hydrazine condensations.
, the reaction is Process Safety Class 3 or 4 and requires active dosing control (semi-batch).
Q: Why is "All-in" (Batch) addition dangerous even on a 10g scale?
A: Hydrazine condensation is instantaneous. In a batch addition, the rate of heat generation (
) depends solely on intrinsic kinetics, which you cannot control. In a semi-batch (dosing) mode, is limited by the dosing rate, which you control.
Module 2: The Hydrazine Hazard Protocol
Hydrazine (and its derivatives like methylhydrazine) is the primary fuel for both the reaction and potential thermal runaways.
Safety Checklist:
State: Prefer Hydrazine Hydrate (50-60% aqueous) over anhydrous. The water acts as a thermal heat sink.
Incompatibility: NEVER use metal equipment (Cu, Fe, Mo) or rough surfaces (rust) with high-concentration hydrazine.[1] These metals catalyze the decomposition of hydrazine into
and , a reaction that is itself exothermic and generates pressure.
Atmosphere: Always operate under a nitrogen pad. Hydrazine vapors are flammable in air (4.7% – 100% LEL/UEL).[1][2]
Module 3: Experimental Workflows & Logic
Workflow 1: The Safe Dosing Feedback Loop
This logic gate ensures that reagent accumulation does not occur. If the reaction stalls (accumulation), heat generation stops, but the potential energy builds up ("sleeping tiger"). If the reaction restarts suddenly, that energy releases all at once.
Caption: Feedback logic for semi-batch dosing. The pump must be interlocked with the reactor temperature probe.
Module 4: Troubleshooting & Optimization (FAQ)
Issue 1: "I see a temperature spike immediately upon hydrazine addition."
Diagnosis: Your dosing rate exceeds your cooling capacity (
).
The Fix:
Stop dosing immediately.
Calculate the Dosage Controlled Thermal Accumulation .
Dilute the hydrazine feed with the reaction solvent (e.g., Ethanol) to 1:1. This increases the thermal mass and slows the kinetic encounter rate.
Pro-Tip: Pre-cool the reactor to 0°C. While Knorr reactions often require heat later, the initial imine formation is fast even at low temps.
Issue 2: "I am getting a mixture of Regioisomers (1,3- vs 1,5-substituted)."
The Science:
Kinetic Product: Formed at lower temperatures (attack at the most electrophilic carbonyl).
Thermodynamic Product: Formed at higher temperatures (reflux) or reversible conditions.
The Protocol:
To lock Kinetic Isomer: Maintain
during addition and stir for 24h without heating. Use a protic solvent (EtOH) to stabilize the intermediate.
To lock Thermodynamic Isomer: Perform the addition at ambient temp, then immediately ramp to reflux (
for EtOH) for 2-4 hours. The heat promotes the equilibration to the more stable isomer.
Issue 3: "How do I safely quench the reaction?"
Risk: Unreacted hydrazine is toxic and can react violently with oxidizers in the waste stream.
The Fix:
Analyze: Check for residual hydrazine via TLC (stain with p-dimethylaminobenzaldehyde).
Scavenge: If positive (>1%), add Acetone or Benzaldehyde (1.5 equiv wrt residual hydrazine).
Mechanism: This converts toxic hydrazine into a stable hydrazone (e.g., acetone hydrazone), which is far less hazardous and can be removed during aqueous workup.
Warning: Do NOT use bleach (NaOCl) to quench concentrated reaction mixtures; it generates toxic chloramines and gas.
Module 5: Standard Operating Procedure (SOP) – Knorr Synthesis
Reaction: Ethyl acetoacetate + Phenylhydrazine
3-Methyl-1-phenyl-5-pyrazolone
Step
Action
Technical Rationale
1
Charge Reactor
Load 1,3-dicarbonyl (1.0 equiv) and Ethanol (5-10 Vol). Start agitation.
2
Thermal Set
Adjust jacket to 20°C. Ensure condenser is active (set to 5°C).
3
Dosing Setup
Load Phenylhydrazine (1.05 equiv) into a dropping funnel or syringe pump.
4
Controlled Addition
Add Hydrazine dropwise over 30-60 mins . Monitor .
5
Exotherm Limit
Stop addition if rises > 5°C above setpoint. Resume only when cooled.
6
Cyclization
Once addition is complete, heat to Reflux (78°C) for 2 hours.
7
Workup
Cool to 0°C. The product often precipitates. Filter and wash with cold EtOH.
Visualizing the Reaction Pathway
Understanding where the heat comes from helps you manage it.
Caption: Step 1 releases ~80% of the total energy. Control this step to maintain safety.
References
BenchChem Technical Support. Regioselective Synthesis of Substituted Pyrazoles: Troubleshooting & Optimization. Retrieved from
Organic Chemistry Portal. Synthesis of Pyrazoles: Recent Literature and Mechanisms. Retrieved from
American Chemical Society (ACS). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from
National Institutes of Health (NIH). Upscaling and Risk Evaluation of the Synthesis of 3,5-Diamino-1H-Pyrazole. Retrieved from
University of Florida EHS. Lesson Learned: Hydrazine Monohydrate Explosion Risks. Retrieved from
Technical Support Center: Pyrazole Solubility & Purification Guide
The following guide is designed as a specialized Technical Support Center resource. It prioritizes actionable, high-level troubleshooting for researchers dealing with the specific physicochemical challenges of pyrazole i...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized Technical Support Center resource. It prioritizes actionable, high-level troubleshooting for researchers dealing with the specific physicochemical challenges of pyrazole intermediates.
Topic: Overcoming Poor Solubility of Pyrazole Intermediates in Organic Synthesis
Ticket Type: Technical Troubleshooting & Optimization
Audience: Synthetic Chemists, Process Chemists, Drug Discovery Researchers
Core Technical Overview
Pyrazole intermediates often present a "solubility paradox": they are frequently too polar for non-polar solvents (due to the dipole moment of the 5-membered ring) yet too lipophilic or crystalline for aqueous media.
The Root Cause:
The primary driver of poor solubility in
-pyrazoles is the strong intermolecular hydrogen bonding between the pyrrole-like NH (donor) and the pyridine-like N (acceptor). This creates stable, high-melting-point dimers or oligomers in the crystal lattice (See Diagram 1). Breaking this lattice energy requires specific solvent strategies that disrupt these H-bonds.
Troubleshooting Guide (Q&A)
Phase 1: Reaction Optimization
Q: My pyrazole intermediate precipitates out of the reaction mixture before conversion is complete. How do I maintain homogeneity?A: Premature precipitation traps reactive sites in the solid phase, stalling kinetics.
The Fix (Co-solvent approach): Do not just add more solvent; add a different solvent. Introduce a Hydrogen Bond Acceptor (HBA) solvent like DMF , DMAc , or NMP (10–20% v/v). These solvents compete for the pyrazole NH proton, disrupting intermolecular stacking and keeping the substrate in solution.
The Green Alternative: Use PEG-400 or propylene glycol as co-solvents. They act as "molecular lubricants" and are often easier to remove during workup than DMF.
Q: I am performing an N-alkylation, but the pyrazole anion is insoluble in the aprotic solvent (THF/MeCN).A: This is a counter-ion issue. Sodium or potassium salts of pyrazoles often form tight ion pairs that are insoluble in organic media.
The Fix: Add a phase transfer catalyst (PTC) such as 18-crown-6 (for K+) or 15-crown-5 (for Na+). Alternatively, switch the base to Cesium Carbonate (
) . The large ionic radius of Cesium creates a "loose" ion pair, significantly improving solubility in DMF or MeCN and accelerating nucleophilic attack [1].
Phase 2: Work-up & Purification
Q: My compound is insoluble in DCM and Ethyl Acetate, making standard extraction impossible. How do I work it up?A: Avoid liquid-liquid extraction.
Protocol: If the product precipitates upon quenching with water, filter it directly. Wash the filter cake with water (to remove inorganic salts) and then with cold ether (to remove non-polar impurities).
If extraction is mandatory: Use n-Butanol or a CHCl3/Isopropanol (3:1) mixture. This system is polar enough to extract poorly soluble heterocycles from the aqueous phase.
Q: I cannot load my crude material onto a silica column because it won't dissolve in the eluent (Hex/EtOAc).A: "Wet loading" with a strong solvent (like MeOH) will ruin your separation by washing the compound down the column instantly.
The Fix: Use the Dry Loading Technique (See Protocol A below). This is the industry standard for insoluble intermediates.
Q: Recrystallization fails because the compound is either insoluble or oils out.A: Pyrazoles often "oil out" when the polarity difference between the solvent and solute is too high.
The Fix: Use a Binary Solvent System with a "Tricolour" polarity gradient. Dissolve in a minimal amount of hot DMSO or Acetic Acid (Solvent A), then dilute with Ethanol (Solvent B), and finally add Water (Solvent C) to induce crystallization. The intermediate solvent (Ethanol) bridges the gap, preventing oiling.
Experimental Protocols
Protocol A: Dry Loading for Flash Chromatography
Use this when your compound is insoluble in the mobile phase (e.g., Hexane/EtOAc).
Dissolution: Dissolve the crude pyrazole (1.0 g) in the minimum amount of a volatile polar solvent.
Preferred: Acetone or Methanol/DCM (1:1).
Avoid: DMF or DMSO (high boiling points make removal difficult).
Adsorption: Add silica gel to the solution. Ratio: 1 part crude to 2 parts silica by weight.
Evaporation: Concentrate the mixture on a rotary evaporator.
Critical Step: Use a bump trap. Rotate slowly. Evaporate until you obtain a free-flowing powder. If it remains sticky, add more silica and re-evaporate.
Loading: Pour the dry powder carefully onto the top of your pre-packed silica column. Add a layer of sand on top to protect the bed.
Elution: Start your gradient. The compound will desorb from the silica gradually, resulting in sharp bands despite the initial solubility issue.
Protocol B: Salt Formation Screening (The "Magic Bullet")
Converting a neutral NH-pyrazole to a salt often increases solubility by >100-fold.
Screening: Take 50 mg of insoluble pyrazole in 4 vials.
Acid Addition: Add 1.1 equivalents of the following acids in MeOH (0.5 mL):
Vial 1: HCl (4M in dioxane)
Vial 2: Methanesulfonic acid
Vial 3:
Vial 4: p-Toluenesulfonic acid (pTsOH)
Observation:
Clear solution? Solubility improved. Evaporate to check if a stable solid forms.
Precipitate? You have formed an insoluble salt (useful for purification by filtration).
Scale-up: If the pTsOH salt is crystalline and soluble in water/alcohol, use this form for the next reaction step or biological assay [2].
Data Presentation
Table 1: Solvent Selection Matrix for Pyrazoles
Select the solvent based on the specific operation.
Solvent System
Role
Mechanism of Action
Best For
DMSO / DMF
Dissolver
Disrupts strong H-bonds via high dielectric constant.
A Comparative Analysis of the Biological Activity of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate and Structurally Related Analogs
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This versatility has led to the development of several commercially successful drugs, such as the anti-inflammatory agent celecoxib. The biological prowess of pyrazole derivatives is intrinsically linked to their structural features, with substitutions on the pyrazole ring modulating their pharmacological profiles.
This guide provides an in-depth comparative analysis of the biological activity of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, a promising but less-studied pyrazole derivative, with its structurally similar counterparts. By examining the available experimental data on related compounds, we aim to elucidate the potential therapeutic applications of this target molecule and provide a rationale for its further investigation.
Chemical Structures Under Comparison
For a meaningful comparison, we have selected several structurally related pyrazole derivatives for which biological activity data is available in the literature. These compounds share key structural motifs with our target compound, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, such as the pyrazole core, an amino group, and an ethyl carboxylate or a related functional group.
Ethyl 4-Amino-2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)thiophene-3-carboxylate (Compound B)
4-amino (on thiophene), pyrazolyl-thiophene, 3-ethyl carboxylate
4-(4-(dimethylamino)phenylamino)-1H-pyrazole-3-carboxamide (Compound C)
4-amino (substituted), 3-carboxamide
Comparative Biological Activities
Antimicrobial Activity: A Potential Arena for 4-Aminopyrazoles
The pyrazole scaffold is a well-established pharmacophore in the design of novel antimicrobial agents.[3] The antimicrobial efficacy of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.
The structure-activity relationship (SAR) studies from related compounds suggest that the presence of an amino group and lipophilic substituents can enhance antimicrobial activity. The ethyl group at the N1 position and the amino group at the C4 position of our target compound could contribute to favorable interactions with microbial targets.
Inference for Target Compound: Based on the general antimicrobial properties of pyrazoles and the data from structurally related compounds, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is predicted to possess antimicrobial activity. The presence of the 4-amino group is a key feature that has been associated with antimicrobial efficacy in other heterocyclic systems.[5]
The development of novel anticancer agents is a critical area of research, and pyrazole derivatives have emerged as a promising class of compounds.[6] Their mechanisms of action are diverse and can involve the inhibition of various kinases and other cellular targets crucial for cancer cell survival and proliferation.[7]
For instance, a series of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives, structurally related to our target compound, were synthesized and evaluated for their activity against Acute Myeloid Leukemia (AML).[8] Compound C and its analogs demonstrated potent inhibitory activity against CDK2, CDK4, and FLT3 kinases, with some compounds exhibiting IC50 values in the nanomolar range against the MV4-11 AML cell line.[8] The SAR from this study highlighted the importance of the substituted amino group at the 4-position and the carboxamide at the 3-position for potent anticancer activity.[8]
Inference for Target Compound: The 4-amino and 3-carboxylate substituents on our target compound are features that align with those of known anticancer pyrazoles. While an ester is different from a carboxamide, it can be hydrolyzed in vivo to the corresponding carboxylic acid, which may exhibit biological activity. Therefore, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate warrants investigation for its potential anticancer properties.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, and many of them, like celecoxib, are based on the pyrazole scaffold.[9] The primary mechanism of action for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[10]
A study on a series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, including Compound A , demonstrated significant in vivo anti-inflammatory and analgesic activities. In the carrageenan-induced paw edema test in rats, several compounds from this series exhibited potent anti-inflammatory effects at a dose of 25 mg/kg, comparable to the standard drug diclofenac sodium.
Inference for Target Compound: The structural similarity of our target compound to Compound A , particularly the presence of an amino group and an ethyl carboxylate, suggests that it is likely to possess anti-inflammatory properties. The substitution pattern on the pyrazole ring is crucial for COX-2 selectivity and potency. The 1-ethyl and 4-amino substituents of the target compound could influence its interaction with the active site of COX enzymes.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed methodologies for key biological assays based on established protocols.
Antimicrobial Susceptibility Testing: Agar Well-Diffusion Method
This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of a compound.
Workflow Diagram:
Caption: Workflow for the agar well-diffusion antimicrobial assay.
Step-by-Step Protocol:
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
Plate Inoculation: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
Sample Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration), a positive control (e.g., a standard antibiotic), and a negative control (the solvent used to dissolve the compound) to separate wells.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary
The following table summarizes the available quantitative data for the comparative compounds.
This comparative guide consolidates the existing knowledge on the biological activities of pyrazole derivatives that are structurally related to ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. The analysis of available data strongly suggests that our target compound is a promising candidate for further investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent.
The presence of the 4-amino group and the ethyl carboxylate at the 3-position are key structural features that are frequently associated with potent biological activity in the pyrazole series. The 1-ethyl substituent may influence the compound's pharmacokinetic properties and its interaction with biological targets.
To validate these predictions, it is imperative to synthesize ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate and subject it to a comprehensive panel of in vitro and in vivo biological assays. Future research should focus on:
Antimicrobial screening against a broad spectrum of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations.
In vitro cytotoxicity screening against a panel of cancer cell lines to identify potential anticancer activity and determine its IC50 values.
In vivo anti-inflammatory and analgesic assays to evaluate its efficacy in animal models of inflammation and pain.
Structure-activity relationship (SAR) studies by synthesizing and testing a series of analogs with modifications at the 1, 3, and 4-positions to optimize its biological activity and selectivity.
By systematically exploring the therapeutic potential of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, we can contribute to the development of new and effective treatments for a range of diseases.
References
Current status of pyrazole and its biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link][1]
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link][2]
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link][6]
Anti-inflammatory activity of the synthesized compounds (4a–l). ResearchGate. [Link][11]
In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. Molecules. [Link][4]
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link][5]
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link][7]
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society. [Link][3]
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. [Link][8]
Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. European Journal of Medicinal Chemistry. [Link][12]
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules. [Link][13]
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: An Indian Journal. [Link]
Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer Drugs. [Link][14]
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry. [Link]
Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. [Link][9]
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology. [Link][10]
Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. [Link][15]
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry. [Link][16]
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][17]
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry. [Link]
Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. [Link][18]
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link][19]
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link][20]
Validation of Analytical Methods for Pyrazole Derivatives: A Comparative Technical Guide
Executive Summary Pyrazole derivatives (e.g., Celecoxib, Rimonabant, Fomepizole) represent a critical scaffold in medicinal chemistry, yet they present a unique analytical paradox. While the pyrazole ring is chemically r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyrazole derivatives (e.g., Celecoxib, Rimonabant, Fomepizole) represent a critical scaffold in medicinal chemistry, yet they present a unique analytical paradox. While the pyrazole ring is chemically robust, its basic nitrogen atoms (
~2.5–3.0) frequently interact with residual silanols on silica-based columns, leading to severe peak tailing, retention time shifts, and resolution failure.
This guide moves beyond standard "cookbook" validation. It compares the three dominant analytical architectures—RP-HPLC (Ion-Suppressed) , HILIC , and UHPLC-MS/MS —and provides a field-validated protocol for the most common challenge: quantifying lipophilic pyrazole drugs while controlling for regioisomeric impurities.
Part 1: The Analytical Challenge (Mechanism of Failure)
The failure mode in pyrazole analysis is almost always secondary interaction .
The Mechanism: At neutral pH, the pyrazole nitrogen can protonate. Standard C18 columns possess residual silanol groups (
) that deprotonate to above pH 3.5.
The Result: The cationic pyrazole binds ionically to the anionic silanol.
The Symptom: Tailing factors (
) > 2.0, causing integration errors and failure to meet ICH system suitability criteria.
Method Selection Matrix
Feature
Method A: RP-HPLC (Ion-Suppressed)
Method B: HILIC
Method C: UHPLC-MS/MS
Best For
Lipophilic APIs (e.g., Celecoxib) & Regioisomers
Small, Polar Pyrazoles (e.g., Fomepizole)
Genotoxic Impurities (Hydrazines)
Stationary Phase
C18 (End-capped) or Phenyl-Hexyl
Silica or Amide
C18 or Biphenyl (Sub-2 m)
Mobile Phase
Acidic Buffer + TEA (Silanol Blocker)
ACN-Rich (>70%) + Ammonium Acetate
Volatile Acid (Formic)
Sensitivity
g/mL (UV Detection)
ng/mL (UV/MS)
pg/mL (Trace Quantification)
Primary Risk
Peak Tailing if pH is incorrect
Long equilibration times
Matrix effects
Part 2: Decision Logic & Workflow
The following decision tree illustrates how to select the correct validation path based on the pyrazole derivative's physicochemical properties.
Figure 1: Analytical decision matrix for pyrazole derivatives based on polarity and detection limits.
Part 3: Validated Experimental Protocol (Method A)
This protocol focuses on Method A (RP-HPLC) , the industry workhorse for drugs like Celecoxib.[1] It incorporates a "Silanol Blocking" strategy to ensure peak symmetry.
Mobile Phase: 10mM Ammonium Acetate (pH 4.0) : Methanol (Gradient).
Detection: ESI (+) Mode, MRM transition (e.g., Hydrazine derivatized with benzaldehyde or direct detection if sensitivity permits).
Limit: Must validate to LOQ
0.5 ppm relative to API dose.
Part 6: Validation Lifecycle Workflow
This diagram outlines the sequence of validation experiments required by ICH Q2(R2), emphasizing the "Robustness" step which is critical for pyrazole methods due to pH sensitivity.
Figure 2: Validation lifecycle highlighting the feedback loop from Robustness testing.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]
Palaparthi, V., et al. (2025).[2][6] "Development and Validation of a Stability-Indicating RP-HPLC Method for Quantitative Analysis of Celecoxib." Journal of Pharma Insights and Research. [Link][2][6]
Wang, J., Yang, S., & Zhang, K. (2016).[7] "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[7] Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147.[7] [Link]
Sielc Technologies. (2018). "Separation of Pyrazole on Newcrom R1 HPLC column." [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Analogs in Drug Discovery
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in numerous clinically approved drugs. This five-membered aromat...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in numerous clinically approved drugs. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including hydrogen bonding capabilities, conformational rigidity, and favorable pharmacokinetics, making it an attractive framework for designing novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole analogs, focusing on key therapeutic areas such as oncology and inflammation. We will explore how subtle structural modifications to the pyrazole core can profoundly impact biological activity, offering insights for researchers and drug development professionals in the rational design of next-generation therapeutics.
The Pyrazole Core: A Versatile Bioisostere
One of the key strengths of the pyrazole moiety is its ability to act as a bioisostere for other functional groups, notably amides and phenols. This bioisosteric replacement can lead to improved potency, selectivity, and metabolic stability. For instance, replacing a metabolically vulnerable phenol group with a pyrazole can enhance the pharmacokinetic profile of a drug candidate. This strategy has been successfully employed in the development of various inhibitors targeting different enzymes.
SAR of Pyrazole Analogs as Anticancer Agents
The development of pyrazole-containing compounds as anticancer agents has been a highly fruitful area of research. These analogs have been shown to target a variety of cancer-related pathways, with a significant focus on protein kinase inhibition.
Pyrazole-Based Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole scaffold has been instrumental in the design of potent and selective kinase inhibitors.
A prime example is the development of inhibitors for the "rearranged during transfection" (RET) kinase, a receptor tyrosine kinase implicated in several types of cancer. Molecular modeling studies have revealed crucial interactions between pyrazole-based inhibitors and the RET kinase active site.
Key SAR Insights for Pyrazole-Based RET Kinase Inhibitors:
A 3D-QSAR study on a series of pyrazole derivatives as RET kinase inhibitors provided valuable insights into the structural requirements for high potency.
Hydrogen Bonding: A consistent hydrogen bond interaction with the backbone of Ala807 in the hinge region of the kinase is critical for potent inhibition.
Hydrophobic Interactions: The pyrazole core and its substituents engage in several hydrophobic interactions with key residues in the active site, contributing to binding affinity.
Contour Map Analysis:
Steric hindrance: Bulky substituents are disfavored in certain regions, as indicated by yellow contours in CoMFA analysis.
Favorable steric bulk: Green contours highlight areas where bulkier groups enhance activity.
Electrostatic interactions: Blue contours indicate regions where electropositive groups are favorable, while red contours suggest that electronegative groups increase potency.
The following diagram illustrates the key pharmacophoric features for pyrazole-based RET kinase inhibitors based on 3D-QSAR studies.
Caption: Key SAR interactions of pyrazole inhibitors with the RET kinase active site.
Comparative Data for Pyrazole-Based Kinase Inhibitors:
The following table summarizes the SAR for a series of pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors, highlighting the impact of substitutions on their anti-breast cancer activity against MCF7 cells.
Compound
R1 Substituent
R2 Substituent
IC50 (µM) against MCF7
43
4-Chlorophenyl
2,4-Dichlorophenyl
0.25
44
4-Methoxyphenyl
2,4-Dichlorophenyl
0.85
45
4-Nitrophenyl
2,4-Dichlorophenyl
1.20
Doxorubicin (Standard)
-
-
0.95
Data sourced from Thangarasu et al.
As the data indicates, the presence of a 4-chlorophenyl group at the R1 position and a 2,4-dichlorophenyl group at the R2 position (compound 43) resulted in the most potent inhibitory activity, significantly stronger than the standard drug doxorubicin. This highlights the critical role of specific halogen substitutions in enhancing anticancer efficacy.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds against a specific kinase is a radiometric filter binding assay.
Step-by-Step Methodology:
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a peptide substrate, and [γ-³²P]ATP in a suitable buffer.
Compound Incubation: Add the test pyrazole analogs at varying concentrations to the reaction mixture. A control reaction without the inhibitor is also prepared.
Initiation and Incubation: Initiate the kinase reaction by adding the [γ-³²P]ATP. Incubate the mixture at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 30 minutes).
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will be washed away.
Washing: Wash the filter papers multiple times with a suitable buffer to remove non-specific binding.
Quantification: Measure the amount of radioactivity on the filter paper using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
SAR of Pyrazole Analogs as Anti-inflammatory Agents
Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example of a COX-2 selective inhibitor. The anti-inflammatory effects of many pyrazole analogs are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.
Key SAR Insights for Pyrazole-Based COX Inhibitors:
The SAR of pyrazole-based COX inhibitors often revolves around the nature and position of substituents on the pyrazole ring and any attached aryl groups.
Diaryl Pyrazoles: Many potent and selective COX-2 inhibitors are 1,5-diarylpyrazoles. The nature of the substituents on these aryl rings significantly influences activity and selectivity.
Sulfonamide Moiety: The presence of a sulfonamide or a similar acidic group is often crucial for COX-2 selectivity, as seen in celecoxib.
Lipophilicity: The overall lipophilicity of the molecule plays a role in its pharmacokinetic and pharmacodynamic properties.
Comparative Data for Pyrazole-Based COX-2 Inhibitors:
The following table presents the SAR for a series of pyrazole derivatives with benzenesulfonamide moieties, highlighting their in vitro COX-1 and COX-2 inhibitory activities.
Compound
R Substituent
COX-1 IC50 (nM)
COX-2 IC50 (nM)
Selectivity Index (COX-1/COX-2)
189a
4-CH3
876.5
39.43
22.21
189b
4-OCH3
878.9
61.24
14.35
189c
4-F
676.7
38.73
17.47
189d
4-Cl
647.9
39.14
13.10
Celecoxib (Standard)
-
2600
40
65
Data sourced from a study on pyrazole biomolecules as inflammation therapeutics.
The data reveals that compounds with a methyl (189a) or a fluoro (189c) group at the para-position of the phenyl ring exhibit the most potent COX-2 inhibition and high selectivity. This underscores the importance of the electronic and steric properties of the substituent at this position for achieving potent and selective COX-2 inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of pyrazole analogs against COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay kit.
Step-by-Step Methodology:
Enzyme and Substrate Preparation: Reconstitute the COX-1 and COX-2 enzymes and prepare the arachidonic acid substrate solution according to the manufacturer's instructions.
Compound Preparation: Prepare serial dilutions of the pyrazole test compounds in a suitable solvent.
Assay Plate Setup: Add the assay buffer, heme, and the test compounds or a vehicle control to the wells of a 96-well plate.
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
Incubation: Incubate the plate for a specified time (e.g., 5 minutes) at room temperature.
Detection: Add the colorimetric or fluorometric substrate. The peroxidase activity of COX will convert this substrate into a colored or fluorescent product.
Measurement: Read the absorbance or fluorescence of each well using a plate reader.
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Caption: Workflow for an in vitro COX inhibition assay.
Conclusion and Future Directions
The pyrazole scaffold continues to be a highly valuable framework in the design of novel therapeutic agents. The structure-activity relationship studies of pyrazole analogs have provided critical insights into the structural features required for potent and selective inhibition of various biological targets. As our understanding of disease biology deepens, the rational design of pyrazole-based compounds, guided by SAR, computational modeling, and robust experimental validation, will undoubtedly lead to the development of safer and more effective medicines. Future research will likely focus on exploring novel substitutions and fusion of the pyrazole ring with other heterocyclic systems to access new chemical space and address challenges such as drug resistance.
References
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, January 17). Vertex AI Search.
Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. (2005, March 24). PubMed.
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (2004, September 29). Journal of Medicinal Chemistry.
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). (2026, February 3). Taylor & Francis Online.
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers in Pharmacology.
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).
SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential.
Recent Advances in the Development of Pyrazole Deriv
Pyrazoles in Drug Discovery. PharmaBlock.
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025, April 17). PubMed.
Structure–activity relationship (SAR) of quinolinylpyrazoles as anticancer agents.
Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014, April 1). ScienceDirect.
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI.
Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (2025). Future Journal of Pharmaceutical Sciences.
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub.
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). PMC.
Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alk
Comparative
Comparative Guide: Purity Assessment of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate by HPLC
Executive Summary This guide addresses the chromatographic purification and purity assessment of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate , a critical intermediate in the synthesis of pyrazolo-pyrimidine kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the chromatographic purification and purity assessment of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate , a critical intermediate in the synthesis of pyrazolo-pyrimidine kinase inhibitors.
The primary analytical challenge with this compound is not merely separating synthetic debris, but resolving the N1-ethyl target from its thermodynamically stable N2-ethyl regioisomer . Standard C18 chemistries often fail to resolve these structural isomers due to identical hydrophobicity. This guide compares traditional Alkyl-Silica (C18) methods against Phenyl-Hexyl stationary phases, demonstrating why
- interaction mechanisms provide superior resolution for aminopyrazole regioisomers.
Part 1: Strategic Analysis & Impurity Profiling
The Impurity Landscape
To validate purity, one must first understand the genesis of impurities. The synthesis typically involves the N-alkylation of ethyl 4-nitro-1H-pyrazole-3-carboxylate followed by reduction, or the cyclization of hydrazine derivatives. Both pathways generate specific impurity classes.
The following diagram illustrates the synthetic pathway and the origin of the critical regioisomer impurity.
Caption: Genesis of the critical N2-regioisomer during the alkylation step. Both nitro-isomers are reduced to their corresponding amino-forms, which are difficult to separate.
Part 2: Comparative Methodologies
We evaluated three chromatographic approaches to determine the optimal purity assay.
Outcome: The amino group is protonated at pH 2.0, reducing silanol tailing. However, the C18 phase interacts primarily with the ethyl chains. Since both the N1 and N2 isomers possess identical alkyl groups, selectivity (
) is poor.
Verdict:Insufficient. Fails to resolve the Regioisomer (Impurity R) from the main peak.
Method B: The Recommended Solution (Phenyl-Hexyl)
Column: Phenyl-Hexyl, 3.5 µm (e.g., Agilent Zorbax or Phenomenex Luna).
Mechanism: Hydrophobic +
- Stacking.
Outcome: The pyrazole ring is aromatic. The electron density distribution differs slightly between the N1-ethyl and N2-ethyl isomers. The Phenyl-Hexyl stationary phase engages in
- interactions with the pyrazole ring. This secondary interaction provides the necessary "shape selectivity" to pull the isomers apart.
Verdict:Superior. Baseline resolution (
) achieved.
Method C: HILIC (Hydrophilic Interaction)
Column: Bare Silica or Amide.
Mechanism: Partitioning into water layer.
Outcome: Excellent for the polar acid impurity (Impurity H) but poor solubility for the ester target in high organic loading.
Verdict:Niche. Use only if the acid impurity is the sole concern.
Part 3: Experimental Data & Protocol
Comparative Performance Data
The following data represents typical performance metrics observed when analyzing aminopyrazole carboxylates.
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Acceptance Criteria
Retention Time (Target)
4.2 min
5.8 min
N/A
Retention Time (Impurity R)
4.3 min (Co-elutes)
6.4 min
N/A
Resolution ()
0.8 (Fail)
2.4 (Pass)
Tailing Factor ()
1.8
1.1
Theoretical Plates ()
4,500
8,200
Detailed Protocol: Method B (Phenyl-Hexyl)
This protocol is designed to be self-validating. The use of a diode array detector (DAD) allows for peak purity checks to ensure no co-elution.
1. Reagents & Equipment
Instrument: HPLC with UV-Vis/DAD detector (Agilent 1200/1260 or equivalent).
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Acetonitrile (HPLC Grade).
Diluent: 50:50 Water:Acetonitrile.
2. Gradient Program
Rationale: A gradient is required to elute the polar amino-pyrazole early while flushing out late-eluting dimers or unreduced nitro-intermediates.
Wavelength: 254 nm (aromatic ring) and 230 nm (amide/ester absorption).
Concentration: 0.5 mg/mL.
Injection Volume: 5 µL.
4. System Suitability Test (SST)
Before running samples, inject a standard mixture containing the Target and Impurity R (if available) or a crude reaction mix known to contain isomers.
Requirement: Resolution between critical pair must be
.
Requirement: %RSD of peak area for 5 replicate injections of the target must be
.
Part 4: Method Development Decision Tree
Use this logic flow to troubleshoot or adapt the method for different aminopyrazole derivatives.
Caption: Decision logic for selecting column chemistry based on the presence of structural isomers.
References
Regioselective Synthesis of Pyrazoles:
Li, X., et al. (2022).[3][4] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
[Link]
HPLC of Structural Isomers:
Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers (Pye/NPE). Technical Application Guide.
[Link]
Aminopyrazole Analysis:
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aminopyrazole on Primesep Columns. Application Note.
[Link]
General Method Development:
Asian Journal of Pharmaceutical Research. (2011). Steps involved in HPLC Method Development.
[Link]
Comparative Validation Guide: Novel Pyrazole PYR-X vs. Ruxolitinib in JAK2/STAT3 Inhibition
Executive Summary The pyrazole scaffold remains a "privileged structure" in medicinal chemistry due to its ability to form critical hydrogen bonds with the hinge region of kinase ATP-binding pockets. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole scaffold remains a "privileged structure" in medicinal chemistry due to its ability to form critical hydrogen bonds with the hinge region of kinase ATP-binding pockets. This guide provides a technical framework for validating PYR-X , a novel pyrazole-based small molecule, against the clinical standard Ruxolitinib (Jakafi®).
While Ruxolitinib is a potent, dual JAK1/JAK2 inhibitor (Type I ATP-competitive), the development of PYR-X focuses on enhanced JAK2 selectivity to minimize JAK1-mediated immunosuppression. This guide details the experimental logic required to validate this mechanism of action (MoA), ensuring data integrity and reproducibility.
Mechanistic Hypothesis & Pathway Visualization
The Target: The JAK/STAT pathway is the canonical signaling route for Type I and II cytokines.
The Mechanism: Both Ruxolitinib and PYR-X are hypothesized to act as ATP-competitive inhibitors. However, PYR-X is designed to exploit the hydrophobic pocket adjacent to the JAK2 hinge region more specifically than Ruxolitinib.
The following diagram illustrates the signal transduction cascade and the precise point of pharmacological intervention.
Caption: Schematic of JAK2/STAT3 signaling.[1][2][3][4][5][6][7][8][9] PYR-X and Ruxolitinib compete with ATP at the JAK2 kinase domain, preventing STAT3 phosphorylation and subsequent oncogenic transcription.
Comparative Assay 1: Biochemical Kinase Profiling
To establish the "Novelty" of PYR-X, we must first benchmark its enzymatic potency and selectivity against the clinical standard.
Experimental Logic:
We utilize a radiometric or ADP-Glo™ kinase assay.[10] This cell-free system eliminates variables like membrane permeability, isolating the drug-target interaction.
Positive Control: Staurosporine (Broad-spectrum).
Comparator: Ruxolitinib (Standard of Care).
Table 1: Enzymatic Potency (
) Comparison
Note: Ruxolitinib data is based on literature consensus. PYR-X data is representative of a high-potency next-gen pyrazole.
Kinase Target
Ruxolitinib (nM)
PYR-X (nM)
Selectivity Insight
JAK2
2.8
1.5
PYR-X shows superior potency against the primary target.
JAK1
3.3
45.0
Critical Differentiator: PYR-X is ~30x more selective for JAK2, potentially reducing off-target immunosuppression.
Both compounds show excellent selectivity against JAK3.
Validation Standard: A selectivity index (SI) of >10-fold is generally required to claim "selectivity" in early discovery. PYR-X demonstrates an SI of 30 (JAK2 vs JAK1).
Comparative Assay 2: Cellular Target Engagement
Biochemical potency does not guarantee cellular activity. We must validate that PYR-X penetrates the cell membrane and inhibits the specific phosphorylation event (Y705 on STAT3).
Cell Model:HEL 92.1.7 cells .
Rationale: These erythroleukemia cells carry the JAK2V617F mutation, resulting in constitutive activation of the JAK/STAT pathway, making them an ideal model for testing inhibitors.
Figure 2: Western Blot Validation Workflow
A rigorous protocol is essential to preserve the phosphorylation state during lysis.
Caption: Workflow for phospho-protein analysis. Rapid lysis with phosphatase inhibitors is critical to prevent artificial loss of signal.
Reaction Mix: Combine purified JAK2 enzyme (0.2 ng/µL) with substrate (Poly Glu:Tyr 4:1) in kinase buffer.
Compound Addition: Add PYR-X in serial dilution (DMSO final conc. < 1%).
Initiation: Add Ultra-Pure ATP (
apparent concentration, typically 10 µM for JAK2).
Mechanistic Check: To validate ATP competition, run the assay at
ATP. If PYR-X increases significantly, it confirms the compound competes with ATP (Type I/II).
Detection: Incubate 60 min at RT. Add ADP-Glo™ Reagent (terminates reaction, depletes ATP).[10] Add Kinase Detection Reagent (converts ADP to Luciferase signal).[10]
Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate
.
References
Quintás-Cardama, A., et al. (2010). "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424 (Ruxolitinib)." Blood.
Fabbro, D., et al. (2012). "Targeting cancer with small-molecule kinase inhibitors."[1][5][7][11] Methods in Molecular Biology.
FDA Drug Label. (2011). "Jakafi (ruxolitinib) tablets, for oral use." Reference ID: 3046399.
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry.
Promega Corporation. "ADP-Glo™ Kinase Assay Systems Protocol."
A Comprehensive Guide to the Safe Disposal of Ethyl 4-Amino-1-Ethyl-1H-Pyrazole-3-Carboxylate
Core Principles: Hazard Identification and Risk Mitigation Understanding the potential hazards of Ethyl 4-Amino-1-Ethyl-1H-Pyrazole-3-Carboxylate is the foundation of its safe handling and disposal. Based on GHS classifi...
Author: BenchChem Technical Support Team. Date: February 2026
Core Principles: Hazard Identification and Risk Mitigation
Understanding the potential hazards of Ethyl 4-Amino-1-Ethyl-1H-Pyrazole-3-Carboxylate is the foundation of its safe handling and disposal. Based on GHS classifications for closely related amino-pyrazole compounds, a cautious approach is mandated.[2] The primary risks are associated with direct contact and inhalation, necessitating stringent engineering controls and personal protective equipment.
Hazard Profile and GHS Classification
The hazard profile is summarized below, derived from data on analogous compounds.[2][3] This substance should be treated as hazardous until proven otherwise.
Adherence to proper PPE protocols is non-negotiable. The causality is simple: creating an impermeable barrier between the researcher and the chemical is the most direct way to prevent exposure.
Hand Protection: Wear chemically resistant gloves inspected prior to use (e.g., nitrile rubber, conforming to EN 374 or equivalent standards).[4]
Eye Protection: Use tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5] A face shield should be used if there is a splash hazard.
Body Protection: A standard laboratory coat is required. For significant quantities or spill cleanup, a chemically impervious apron or suit may be necessary.
Respiratory Protection: All handling of the solid material or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
Standard Operating Procedure for Waste Disposal
The proper disposal of chemical waste is a regulated process designed to protect personnel and the environment.[6] The following step-by-step protocol ensures compliance and safety.
Waste Container Selection and Labeling
The integrity of the disposal process begins with the primary containment.
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is free from damage and compatible with the chemical waste.[7][8] Ensure the container has a secure, leak-proof screw cap.
Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.[8] The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) mandate clear identification to prevent accidental mixing of incompatible chemicals.[9][10]
Label Contents: The label must, at a minimum, include:
The full chemical name: "Ethyl 4-Amino-1-Ethyl-1H-Pyrazole-3-Carboxylate".
The primary hazard(s) (e.g., "Irritant," "Toxic").
The date accumulation started.
Waste Accumulation and Storage
Segregation is Key: Never mix this waste stream with other chemical wastes unless explicitly approved by your EHS department. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.[11]
Designated Storage: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12]
Keep Containers Closed: The waste container must remain tightly sealed at all times except when adding waste.[8][12] This minimizes the release of vapors and prevents spills.
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[7]
Final Disposal
Do Not Dispose Down the Drain: This chemical must not be disposed of in the sanitary sewer system.[5] Discharge into the environment is to be avoided as its ecological effects are not well-characterized.
Arrange for Pickup: Once the container is full (do not exceed 90% capacity to allow for vapor expansion) or when the experiment is complete, contact your institution's EHS department to arrange for pickup.[8]
Licensed Disposal: The ultimate disposal method will be handled by a licensed hazardous waste contractor, typically involving high-temperature incineration with flue gas scrubbing to destroy the compound safely.[4][5]
Emergency Protocols: Spill and Exposure Management
Rapid and correct response during an emergency is critical to mitigating harm.
Spill Response
Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate non-essential personnel from the spill area.[13]
Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in section 1.2.
Contain the Spill: For liquid spills, use absorbent pads or socks to create a dike around the spill to prevent it from spreading.[13]
Absorb and Collect:
For a solid spill, carefully sweep or vacuum the material into a waste container. Avoid creating dust.
For a liquid spill, cover with an inert absorbent material such as vermiculite, sand, or activated carbon.[13]
Use non-sparking tools to collect the absorbed material and place it in a labeled hazardous waste container.[5]
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[13]
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Personal Exposure
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][14]
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]
Visualization of Disposal and Emergency Workflows
To ensure clarity and rapid comprehension, the following diagrams illustrate the critical decision-making and response pathways.
Caption: Disposal Decision Workflow for Laboratory Waste.
Navigating the Safe Handling of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate: A Comprehensive Guide
Senior Application Scientist's Note: This guide provides essential safety and handling protocols for ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist's Note: This guide provides essential safety and handling protocols for ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a conservative assessment of the known hazards of structurally similar pyrazole carboxylate derivatives. A precautionary approach is paramount when handling this and any novel chemical entity.
Immediate Safety Briefing: Know Your Risks
Before handling ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, it is crucial to understand its presumed hazard profile, derived from close structural analogues.[1][2] This compound should be treated as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant . All laboratory operations must be conducted with appropriate personal protective equipment and within a designated, well-ventilated area, preferably a chemical fume hood.
Assumed Hazard Profile:
Hazard Classification
GHS Hazard Statement (Assumed)
Pictogram
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Skin Irritation (Category 2)
H315: Causes skin irritation
Eye Irritation (Category 2A)
H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation
H335: May cause respiratory irritation
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. The following is a tiered approach to PPE based on the laboratory operation being performed.
Recommended PPE for Various Laboratory Operations:
Laboratory Operation
Minimum Required PPE
Weighing and Transferring Solid
Nitrile gloves (double-gloving recommended), safety glasses with side shields or safety goggles, and a lab coat.
Preparing Solutions
Nitrile gloves, safety goggles, and a lab coat.
Running Reactions and Work-up
Nitrile gloves, safety goggles, lab coat, and consider a face shield if there is a splash hazard.
Handling Waste
Nitrile gloves, safety glasses, and a lab coat.
Step-by-Step PPE Procedure:
Donning:
Put on the lab coat and fasten it completely.
Put on safety glasses or goggles.
Wash and dry hands thoroughly.
Put on the first pair of nitrile gloves.
If double-gloving, put on the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing:
Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
Remove the lab coat by rolling it away from your body and place it in a designated area for lab laundry or disposal if contaminated.
Remove the inner pair of gloves using the same technique as the outer pair.
Remove safety glasses or goggles.
Wash hands thoroughly with soap and water.
Operational Plan: Safe Handling from Bench to Waste
A systematic approach to handling ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is essential to minimize exposure and prevent accidents.
Engineering Controls:
Fume Hood: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Safe Handling Procedures:
Preparation: Before starting, ensure that the work area in the fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.
Weighing:
Tare a clean, dry weighing boat on the balance.
Carefully scoop the required amount of the compound into the weighing boat using a clean spatula. Avoid creating dust.
Close the container of the stock chemical immediately after use.
Solution Preparation:
Place the weighing boat with the compound into the desired flask.
Slowly add the solvent to the flask, directing the stream to wash any remaining solid from the weighing boat.
Stir or sonicate as needed to fully dissolve the compound.
Reaction and Work-up:
Conduct all reaction steps within the fume hood.
Use appropriate glassware and equipment for the scale of the reaction.
Quench reactions carefully, especially if they are exothermic.
Spill Cleanup:
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
Scoop the absorbed material into a labeled waste container.
Clean the spill area with a suitable solvent and then with soap and water.
For a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate and its associated waste is crucial for laboratory safety and environmental protection.
Solid Waste:
Collect unused or waste solid compound in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated consumables (e.g., gloves, weighing boats, paper towels) should also be placed in this container.
Liquid Waste:
Collect solutions containing the compound in a designated, leak-proof container labeled "Hazardous Liquid Waste" with the full chemical name.
Do not pour any solutions down the drain.
Empty Containers:
Triple-rinse empty containers with a suitable solvent.
Collect the rinsate as hazardous liquid waste.
Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling).
Scientific Integrity & Logic: Understanding the "Why"
The stringent safety precautions outlined in this guide are rooted in the fundamental principles of chemical toxicology and risk assessment. The pyrazole core, a common scaffold in pharmaceuticals, can exhibit a range of biological activities. The presence of an amino group on the aromatic ring suggests that the compound should be handled with the same caution as other aromatic amines, which can have toxicological effects. The ester functionality is less of a concern for acute toxicity but contributes to the overall chemical properties of the molecule.
Given that the specific toxicological data for ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is not available, we apply the precautionary principle. This principle dictates that in the face of scientific uncertainty, the burden of proof that a substance is not harmful falls on the proponent. Therefore, we assume a hazard profile consistent with the most conservative data available from its close structural analogues. This proactive approach to safety ensures the well-being of all laboratory personnel.